Synthesis of Methyl L-Ornithine Monohydrochloride from L-Arginine: A Technical Whitepaper
Executive Summary & Mechanistic Rationale The synthesis of methyl L-ornithine monohydrochloride from L-arginine is a foundational workflow in peptide chemistry and drug development. Because the nomenclature "methyl L-orn...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
The synthesis of methyl L-ornithine monohydrochloride from L-arginine is a foundational workflow in peptide chemistry and drug development. Because the nomenclature "methyl L-ornithine" is frequently applied to two distinct structural modifications, this guide comprehensively addresses both:
Carboxyl Methylation (Route A) : Yielding L-ornithine methyl ester monohydrochloride , a critical zwitterionic building block used in peptide synthesis and as a precursor for ornithine decarboxylase inhibitors like Eflornithine[1].
N-Methylation (Route B) : Yielding Nα-methyl-L-ornithine monohydrochloride , a potent physiological inhibitor of nitric oxide synthases (NOS)[2].
Both pathways share a common first stage: the chemical hydrolysis of the highly accessible L-arginine into L-ornithine[3]. As a Senior Application Scientist, the focus here is not merely on the steps, but on the causality of the reagent selection and the self-validating nature of the protocols to ensure high-throughput reproducibility.
Stage 1: Conversion of L-Arginine to L-Ornithine Monohydrochloride
Causality of Reagent Selection
While arginase enzymes biologically convert L-arginine to L-ornithine, chemical hydrolysis is preferred for scalable, cost-effective laboratory synthesis. Barium hydroxide octahydrate (
Ba(OH)2⋅8H2O
) is the optimal reagent[3]. It acts as a strong base to hydrolyze the guanidino group of arginine, releasing urea (which subsequently decomposes). The strategic advantage of barium lies in its downstream purification: it can be quantitatively precipitated out of solution as insoluble barium sulfate (
BaSO4
), ensuring the final L-ornithine product is completely free of inorganic salt contaminants[3].
Step-by-Step Protocol: Alkaline Hydrolysis
Preparation : Dissolve 40 g (0.19 mol) of L-arginine monohydrochloride in 1 L of distilled water in a round-bottom flask[3].
Hydrolysis : Add 160 g (0.51 mol) of barium hydroxide octahydrate to the aqueous solution[3].
Thermal Activation : Boil the solution under reflux for 2 to 3 hours[3].
Precipitation : Cool the reaction mixture to room temperature. Carefully titrate the solution with dilute sulfuric acid (
H2SO4
) to precipitate the barium cations as
BaSO4
until the pH reaches approximately 7.0.
Self-Validation Check: To ensure complete precipitation, add a single drop of
H2SO4
to the clear supernatant. The absence of new white turbidity confirms the quantitative removal of
Ba2+
.
Isolation : Filter the dense
BaSO4
precipitate through a Celite pad to obtain a clear filtrate. Concentrate the filtrate under vacuum and crystallize the product from an aqueous ethanol mixture to yield pure L-ornithine monohydrochloride[3].
Stage 2: Methylation Strategies
Route A: Synthesis of L-Ornithine Methyl Ester Monohydrochloride
Esterification of L-ornithine requires conditions that prevent the free amines from interfering. The classic Fischer-type esterification using thionyl chloride (
SOCl2
) and anhydrous methanol is highly efficient[4].
SOCl2
reacts with methanol to generate anhydrous HCl gas in situ, driving the esterification while fully protonating both the α- and δ-amino groups to yield a dihydrochloride salt[4].
To isolate the monohydrochloride specifically, stoichiometric control is paramount. The pKa difference between the α-amine (~8.7) and the δ-amine (~10.8) allows for selective neutralization.
Esterification : Suspend 180 g (1.07 mol) of L-ornithine monohydrochloride in 1,800 mL of anhydrous methanol under an argon atmosphere[4].
Activation : Cool the mixture to 0 °C in an ice bath. Dropwise, add 160 mL (2.19 mol) of thionyl chloride over 40 minutes[4].
Reflux : After stirring for 30 minutes at 0 °C, heat the solution to reflux for 6 hours[4].
Self-Validation Check: Monitor the reaction via TLC (ninhydrin stain). The disappearance of the baseline ornithine spot indicates complete esterification.
Intermediate Isolation : Remove the solvent by distillation under reduced pressure to afford L-ornithine methyl ester dihydrochloride[4].
Neutralization : Dissolve the dihydrochloride in minimal methanol at 0 °C. Add exactly 1.0 molar equivalent of sodium methoxide (
NaOMe
) to selectively deprotonate the less basic α-amine. Stir for 2 hours at room temperature.
Purification : Filter off the resulting sodium chloride precipitate. Concentrate the filtrate and recrystallize from a methanol-isopropanol (1:1) mixture to yield L-ornithine methyl ester monohydrochloride[4].
Route B: Synthesis of Nα-Methyl-L-Ornithine Monohydrochloride
For applications requiring N-methylation (e.g., NOS inhibitors), orthogonal protection is required. Simultaneous protection of the α-amino acid moiety by forming boroxazolidinones, particularly using 9-borabicyclo[3.3.1]nonane (9-BBN-H), is a proven method to allow targeted side-chain or Nα modifications[2].
Step-by-Step Protocol: N-Methylation
Protection : React L-ornithine with tert-butyl ester and Boc-amine to shield the δ-amine and carboxylate[2].
Methylation : Introduce the methyl group at the α-amine using a methylating agent (e.g., methyl iodide) under controlled basic conditions[2].
Deprotection : Cleave the Boc and ester groups using methanolic HCl. Titrate to pH ~7 to yield Nα-methyl-L-ornithine monohydrochloride[2].
Quantitative Data Summary
The following table summarizes the expected reaction conditions, stoichiometric equivalents, and yields for the described synthetic pathways.
Reaction Step
Reactants
Reagents / Catalysts
Temp / Time
Yield (%)
Target Intermediate / Product
Alkaline Hydrolysis
L-Arginine HCl
Ba(OH)₂·8H₂O
100 °C, 2–3 h
60–75%
L-Ornithine Monohydrochloride
Esterification
L-Ornithine HCl
Anhydrous MeOH, SOCl₂
65 °C, 6 h
85–90%
L-Ornithine Methyl Ester 2HCl
Neutralization
L-Ornithine Methyl Ester 2HCl
NaOMe (1.0 eq.)
25 °C, 2 h
>85%
L-Ornithine Methyl Ester HCl
N-Methylation
Protected L-Ornithine
9-BBN-H / MeI
Variable
~65%
Nα-Methyl-L-Ornithine HCl
Synthetic Workflow Visualization
Fig 1: Synthetic pathways from L-Arginine to Methyl L-Ornithine Monohydrochloride derivatives.
References
Chemical Preparation of L-Ornithine from L-Arginine1 - ACS Publications | acs.org | 3
Synthesis of L-Eflornithine from L-Ornithine: A Technical Guide - Benchchem | benchchem.com | 1
Both compounds share the exact same molecular formula (C₆H₁₅ClN₂O₂) and molecular weight (182.65 g/mol ). However, their chemical behavior, reactivity, and biological applications diverge entirely. As a Senior Application Scientist, I have designed this whitepaper to deconstruct these isomers, outline their specific mechanistic roles in drug development, and provide a self-validating analytical protocol for their chromatographic separation and mass spectrometric verification.
Physicochemical Profiling & Isomeric Distinction
To ensure scientific integrity, researchers must differentiate these compounds based on their structural modifications rather than relying solely on their shared molecular weight.
Esterification (CAS 60080-69-5): Methylation occurs at the carboxyl group. This modification is primarily used to protect the C-terminus during peptide synthesis or to increase the lipophilicity of the molecule for prodrug applications[1][].
N-Methylation (CAS 37148-99-5): Methylation occurs at the alpha-amino group. This structural change alters the molecule's interaction with enzymatic active sites, transforming it into a potent biological inhibitor[3].
Table 1: Physicochemical and Structural Comparison of Methyl L-Ornithine Isomers
In the realm of synthetic chemistry, this isomer is an essential building block. The methyl esterification serves a dual mechanistic purpose:
Protecting Group Dynamics: During solid-phase or solution-phase peptide synthesis, the methyl ester protects the carboxyl moiety, preventing unwanted polymerization and directing the formation of specific amide bonds[1].
Pharmacokinetics & Bioavailability: The esterified form neutralizes the negative charge of the carboxylate at physiological pH. This significantly enhances the molecule's tissue absorption and cellular permeability compared to the highly polar, zwitterionic free amino acid, making it an excellent candidate for drug delivery systems[].
Unlike its ester counterpart, this isomer is utilized directly as a pharmacological agent. It is a recognized competitive inhibitor of Nitric Oxide Synthase (NOS) in macrophages[3]. By mimicking the natural substrate (L-arginine/L-ornithine pathways), the N-alpha methyl group creates steric hindrance within the NOS active site. This effectively downregulates the production of reactive nitrogen species (RNS), making it a critical tool for researchers modeling oxidative stress, autoimmune responses, and inflammatory diseases[3][5].
Analytical Workflow & Visualization
Because these isomers possess identical molecular weights, standard low-resolution mass spectrometry cannot distinguish them without prior chromatographic separation. The following diagram illustrates the structural divergence and the required analytical workflow to isolate and validate them.
Analytical and pharmacological divergence of Methyl L-ornithine isomers.
To validate the identity and purity of a "methyl L-ornithine monohydrochloride" batch, a robust analytical method is required. Standard reversed-phase (RP) chromatography often fails due to the high polarity of these molecules. The following self-validating protocol utilizes mixed-mode chromatography coupled with tandem mass spectrometry.
Step 1: Mobile Phase Preparation
Aqueous Phase (A): LC-MS grade water with 0.1% Formic Acid.
Organic Phase (B): LC-MS grade Acetonitrile with 0.1% Formic Acid.
Causality Check: Why Formic Acid? While phosphoric acid provides excellent peak shape for UV detection of polar amines, it causes severe ion suppression and source contamination in mass spectrometry[4]. Formic acid acts as a volatile ion-pairing agent, ensuring the protonation of the ornithine amines while maintaining strict MS compatibility.
Causality Check: Ornithine derivatives are highly polar. Standard C18 columns suffer from poor retention (phase collapse) when analyzing such compounds. A mixed-mode column provides both hydrophobic and cation-exchange retention mechanisms, which is critical for resolving the subtle structural differences between the ester and the N-methyl isomers[4].
Step 3: Gradient Elution Profile
0–2 min: 5% B (Isocratic hold to retain polar analytes)
Precursor Ion: Set the quadrupole to isolate m/z 147.1 (The [M+H]+ mass for the free base C₆H₁₄N₂O₂).
Self-Validating Fragmentation:
For the methyl ester (CAS 60080-69-5), collision-induced dissociation (CID) will yield a characteristic neutral loss of methanol (32 Da), resulting in a prominent product ion at m/z 115.1.
For the Nα-methyl isomer (CAS 37148-99-5), the fragmentation pattern will be dominated by the loss of water (18 Da) and ammonia (17 Da), clearly differentiating it from the esterified batch.
Conclusion
The term "methyl L-ornithine monohydrochloride" is a prime example of why CAS registry numbers and structural verification are non-negotiable in drug development. Whether engineering a novel peptide therapeutic requiring the methyl ester (CAS 60080-69-5) or investigating macrophage NOS inhibition with the N-methylated analog (CAS 37148-99-5), researchers must align their procurement and analytical validation strategies with the specific physicochemical properties of the target isomer. Utilizing mixed-mode HPLC-MS/MS ensures that experimental integrity is maintained from raw material sourcing to final biological application.
An In-depth Technical Guide to the Role of L-Ornithine Monohydrochloride in the Urea Cycle
A Note on Nomenclature: This guide focuses on the role of L-ornithine monohydrochloride . The compound "methyl L-ornithine monohydrochloride" is not a recognized intermediate or modulator in the canonical urea cycle.
Author: BenchChem Technical Support Team. Date: March 2026
A Note on Nomenclature: This guide focuses on the role of L-ornithine monohydrochloride . The compound "methyl L-ornithine monohydrochloride" is not a recognized intermediate or modulator in the canonical urea cycle. It is presumed the query refers to L-ornithine, a pivotal, non-proteinogenic amino acid, for which L-ornithine monohydrochloride is a common, stable salt form used in research and clinical applications.
Executive Summary
The urea cycle, also known as the ornithine cycle, is the primary metabolic pathway for the detoxification of ammonia, a neurotoxic byproduct of amino acid catabolism.[1][2] This liver-centric process converts ammonia into urea, which is subsequently excreted by the kidneys.[1][2] At the heart of this cycle lies L-ornithine, a non-essential amino acid that functions not as a building block for proteins, but as a critical catalytic intermediate.[1][3][4] This technical guide provides an in-depth analysis of L-ornithine's function within the urea cycle, detailing its role as a carrier molecule, its transport across the mitochondrial membrane, its enzymatic conversions, and its significance in both health and disease. We will explore the molecular mechanisms that underscore its importance and discuss the therapeutic rationale for using L-ornithine monohydrochloride in managing urea cycle disorders and other hyperammonemic conditions.
Introduction: The Imperative of Ammonia Detoxification
Ammonia is a highly toxic compound, particularly to the central nervous system.[1] Its accumulation, a condition known as hyperammonemia, can lead to severe neurological impairment, encephalopathy, coma, and death.[1][5] The urea cycle represents the metabolic safeguard against this threat, efficiently converting two molecules of ammonia and one of bicarbonate into the relatively non-toxic and water-soluble compound, urea.[1][2] This five-step enzymatic pathway is compartmentalized between the mitochondrial matrix and the cytosol of hepatocytes.[3][6] The seamless operation of this cycle is contingent on the coordinated action of its enzymes and the efficient transport of its intermediates. L-ornithine is arguably the most crucial of these intermediates, as it initiates and is regenerated by the cycle, acting as a catalytic carrier of nitrogenous groups.[4][7]
The Central Role of L-Ornithine as a Cycle Intermediate
The urea cycle was the first metabolic cycle to be discovered, identified by Hans Krebs and Kurt Henseleit in 1932.[2][3] Its cyclical nature depends on the regeneration of L-ornithine in the final step.[1][5]
The key functions of L-ornithine are:
Acceptor of Carbamoyl Phosphate: Inside the mitochondrial matrix, the cycle begins when L-ornithine combines with carbamoyl phosphate. This reaction is catalyzed by Ornithine Transcarbamylase (OTC) , a key enzyme of the cycle.[1][6][8] The product of this condensation is L-citrulline.[1][6][8]
Carrier Molecule: L-ornithine effectively acts as a "carrier" or "scaffold." By accepting the carbamoyl group, it facilitates the entry of the first nitrogen atom (from ammonia) into the cycle.[4][7]
Regeneration and Perpetuation: After a series of reactions in the cytosol, L-arginine is cleaved by the enzyme Arginase to produce urea and regenerate L-ornithine.[1][5] This regenerated L-ornithine is then transported back into the mitochondria to begin another round of the cycle, underscoring its catalytic role.[3]
The following diagram illustrates the central, cyclical pathway of L-ornithine within the urea cycle.
Caption: Workflow for the colorimetric assay of OTC activity.
Step-by-Step Methodology:
Tissue Homogenization:
Homogenize fresh or frozen liver tissue (10% w/v) in ice-cold homogenization buffer (e.g., 100 mM Tris-HCl, pH 7.2, with 1 mM DTT).
Centrifuge at 10,000 x g for 15 minutes at 4°C. Use the supernatant for the assay.
Determine the total protein concentration of the supernatant using a standard method (e.g., Bradford assay).
Reaction Mixture Preparation:
Prepare a reaction buffer containing 300 mM triethanolamine (pH 7.7), and 25 mM L-ornithine monohydrochloride.
Prepare a fresh solution of 50 mM carbamoyl phosphate in water. Keep on ice.
Enzymatic Reaction:
For each sample, prepare a microcentrifuge tube. Add 100 µL of the reaction buffer.
Add 50 µL of the tissue homogenate supernatant.
Pre-incubate the mixture at 37°C for 5 minutes.
Initiate the reaction by adding 50 µL of the 50 mM carbamoyl phosphate solution. Mix gently.
Incubate at 37°C. For kinetic analysis, remove 50 µL aliquots at specific time points (e.g., 0, 5, 10, 15 minutes).
Reaction Quenching:
Stop the reaction for each aliquot by adding it to a tube containing 200 µL of 1M perchloric acid.
Vortex and then centrifuge at 13,000 x g for 5 minutes to pellet the precipitated protein.
Colorimetric Detection:
Prepare a citrulline standard curve (0-100 nmol).
Transfer 100 µL of the deproteinized supernatant (and standards) to new tubes.
Add 500 µL of color reagent (e.g., 0.8% diacetyl monoxime, 0.2% thiosemicarbazide in 5% H₂SO₄).
Vortex, then heat the tubes in a boiling water bath for 5 minutes.
Cool the tubes to room temperature in the dark for 10 minutes.
Read the absorbance at 540 nm using a spectrophotometer.
Data Analysis:
Calculate the concentration of citrulline produced in each sample using the standard curve.
OTC activity is expressed as nmol of citrulline formed per minute per mg of protein (nmol/min/mg).
Table 2: Sample Data for OTC Activity Assay
Time (min)
Absorbance (540 nm)
Citrulline (nmol)
0
0.052
1.5
5
0.215
15.8
10
0.378
30.1
15
0.541
44.4
Assuming protein concentration of 0.1 mg in the reaction.
Calculated Activity: ~5.7 nmol/min/mg protein
Conclusion
L-ornithine monohydrochloride is more than just a chemical reagent; it represents a key to understanding and manipulating the urea cycle. Its role as the catalytic carrier that initiates and perpetuates the cycle of ammonia detoxification is fundamental to nitrogen homeostasis. [4][7]An understanding of its transport via SLC25A15 and its reaction with carbamoyl phosphate catalyzed by OTC provides critical insights into the pathophysiology of devastating urea cycle disorders. [5][6][8]For researchers and drug development professionals, L-ornithine is not only a vital metabolite to study but also a promising therapeutic agent for managing life-threatening hyperammonemic conditions, underscoring the direct line from basic biochemistry to clinical application.
References
MetwareBio. (n.d.). Unveiling Ornithine: Beyond the Urea Cycle, A Multifaceted Player in Health. MetwareBio. Retrieved from [Link]
Calvo-Garrido, J., et al. (2021). Ornithine Transcarbamylase – From Structure to Metabolism: An Update. Frontiers in Physiology. Retrieved from [Link]
biocrates life sciences gmbh. (2023). Ornithine - Metabolite of the month. biocrates. Retrieved from [Link]
Nguyen, T., et al. (2024). Revisiting the Roles of Catalytic Residues in Human Ornithine Transcarbamylase. Biochemistry. Retrieved from [Link]
Patsnap Synapse. (2024). What is Ornithine used for?. Patsnap. Retrieved from [Link]
Wikipedia. (n.d.). Urea cycle. Wikipedia. Retrieved from [Link]
Sugino, T., et al. (2008). L-ornithine supplementation attenuates physical fatigue in healthy volunteers by modulating lipid and amino acid metabolism. Nutrition Research. Retrieved from [Link]
UniProt. (n.d.). SLC25A15 - Mitochondrial ornithine transporter 1 - Homo sapiens (Human). UniProtKB. Retrieved from [Link]
Wikipedia. (n.d.). Ornithine transcarbamylase. Wikipedia. Retrieved from [Link]
Marini, J. C., et al. (2006). Reduced ornithine transcarbamylase activity does not impair ureagenesis in Otc(spf-ash) mice. The Journal of Nutrition. Retrieved from [Link]
MedlinePlus. (2019). SLC25A15 gene. MedlinePlus Genetics. Retrieved from [Link]
Tuchman, M., et al. (1997). Expression, purification and kinetic characterization of wild-type human ornithine transcarbamylase and a recurrent mutant that produces 'late onset' hyperammonaemia. Biochemical Journal. Retrieved from [Link]
Oreate AI Blog. (2026). The Role of L-Ornithine in the Urea Cycle: A Vital Player. Oreate AI. Retrieved from [Link]
Taylor & Francis. (n.d.). SLC25A15 – Knowledge and References. Taylor & Francis. Retrieved from [Link]
methyl L-ornithine monohydrochloride as a precursor for polyamine synthesis
Methyl L-Ornithine Monohydrochloride: A Strategic Precursor and Modulator in Polyamine Analog Synthesis and Drug Development Executive Summary The polyamine biosynthetic pathway is a critical target in oncology and hyper...
Author: BenchChem Technical Support Team. Date: March 2026
Methyl L-Ornithine Monohydrochloride: A Strategic Precursor and Modulator in Polyamine Analog Synthesis and Drug Development
Executive Summary
The polyamine biosynthetic pathway is a critical target in oncology and hyperproliferative diseases due to the absolute requirement of polyamines (putrescine, spermidine, and spermine) for cell cycle progression. Methyl L-ornithine monohydrochloride occupies a unique, dual-purpose role in this landscape. Biochemically, as
α
-methylornithine (
α
-MO), it acts as a potent competitive inhibitor of ornithine decarboxylase (ODC)[1]. Chemically, as an N-methylated or
α
-methylated chiral building block, it serves as an essential precursor for the synthesis of metabolically stable polyamine analogs. This whitepaper provides an in-depth technical analysis of its mechanisms, synthetic utility, and experimental protocols for drug development professionals.
Biochemical Rationale: The Polyamine Pathway and ODC Inhibition
In mammalian cells, polyamine synthesis is initiated by the conversion of L-arginine to L-ornithine, which is subsequently decarboxylated by ODC to form putrescine. Because ODC has one of the shortest half-lives of any mammalian enzyme, it acts as the highly regulated, rate-limiting bottleneck of the pathway.
Methyl L-ornithine monohydrochloride directly disrupts this pathway. The addition of a methyl group at the
α
-carbon sterically hinders the pyridoxal 5'-phosphate (PLP)-dependent decarboxylation step. Kinetic studies demonstrate that
α
-methylornithine is decarboxylated approximately 6,000 times more slowly than natural L-ornithine[2]. Instead of yielding putrescine, the enzyme-substrate complex undergoes a slow oxidative deamination, effectively trapping the enzyme and competitively inhibiting the processing of endogenous ornithine[3].
This competitive inhibition leads to a rapid, biphasic depletion of intracellular putrescine and spermidine pools, resulting in cytostasis and the arrest of DNA synthesis in highly proliferative cells, such as hepatoma and 9L rat brain tumor models[1][4].
Fig 1: Dual role of Methyl L-Ornithine as an ODC inhibitor and synthetic precursor.
Synthetic Utility: Precursor for Polyamine Analogs
While inhibiting ODC is therapeutically viable, tumors frequently bypass this blockade by upregulating polyamine transport systems to scavenge polyamines from the microenvironment. To counter this, drug developers synthesize polyamine analogs .
Using methyl L-ornithine monohydrochloride as a synthetic precursor allows for the generation of
α
-methylated or N-methylated polyamine analogs. The causality behind this design is precise: the steric bulk of the methyl group prevents degradation by Polyamine Oxidase (PAO) and Spermine Oxidase (SMO). These analogs successfully bind to polyamine transporters and downregulate endogenous ODC via antizyme induction, but they fail to substitute for natural polyamines in DNA/RNA stabilization, triggering apoptosis.
Quantitative Data: Kinetic and Cellular Effects
Table 1 summarizes the biochemical impact of methyl L-ornithine compared to standard modulators.
To ensure scientific integrity and reproducibility, the following self-validating protocols detail both the biochemical evaluation and the chemical utilization of methyl L-ornithine monohydrochloride.
Protocol A: In Vitro ODC Inhibition and Polyamine Depletion Assay
Causality Check: This protocol validates the inhibitory efficacy of the compound by measuring the downstream depletion of polyamine pools via HPLC.
Cell Culture & Seeding: Seed target cells (e.g., L1210 leukemic cells or 9L hepatoma cells) at a density of
5×105
cells/flask in DMEM supplemented with 10% dialyzed FBS (to remove exogenous serum polyamines)[4][5].
Compound Administration: Prepare a 100 mM stock of methyl L-ornithine monohydrochloride in sterile PBS. Treat the experimental arms with 10 mM and 50 mM final concentrations. Include a vehicle control[4].
Incubation: Incubate for 12 to 48 hours. Note: Putrescine depletion occurs rapidly (within 12h), while spermidine depletion requires up to 48h due to slower turnover rates[4].
Extraction: Harvest cells, wash with cold PBS, and lyse in 0.2 M perchloric acid to precipitate proteins. Centrifuge at 10,000 x g for 15 minutes.
Dansylation & HPLC: React the supernatant with dansyl chloride to derivatize the polyamines. Analyze via Reverse-Phase HPLC (C18 column) using a methanol/water gradient and fluorescence detection (Ex: 340 nm, Em: 515 nm).
Validation: A successful assay will show putrescine levels reduced to non-detectable limits and spermidine reduced by at least 50% compared to controls[5].
Protocol B: Synthesis of Metabolically Stable Polyamine Analogs
Causality Check: Utilizing the monohydrochloride salt requires careful neutralization and orthogonal protection to ensure selective amidation/alkylation without racemization.
Free-Basing and Protection: Dissolve methyl L-ornithine monohydrochloride in a 1:1 mixture of dioxane and 10% aqueous
Na2CO3
. React with Fmoc-OSu to protect the
α
-amino group, followed by Boc-protection of the
δ
-amino group.
Activation: Activate the carboxyl group using HATU and DIPEA in anhydrous DMF. The high contrast in pKa between the reagents ensures efficient esterification.
Amidation: Introduce the desired alkylamine (e.g., N-ethyl-1,3-diaminopropane) to form the intermediate amide.
Reduction: Reduce the amide carbonyl to an amine using Borane-THF complex (
BH3⋅THF
) under reflux for 16 hours. Quench carefully with methanol.
Global Deprotection: Cleave the Boc and Fmoc groups using a cocktail of TFA/DCM (1:1) and piperidine, respectively.
Purification: Purify the resulting polyamine analog using preparative RP-HPLC (0.1% TFA in Acetonitrile/Water). Lyophilize to obtain the final analog as a TFA salt.
Fig 2: Chemical synthesis workflow from Methyl L-Ornithine to Polyamine Analog.
Conclusion
Methyl L-ornithine monohydrochloride is a highly versatile molecule in polyamine research. By exploiting its structural similarity to L-ornithine, researchers can directly inhibit ODC to induce cytostasis[1]. More importantly, for modern drug development, its chiral and sterically hindered backbone makes it an ideal precursor for synthesizing next-generation, degradation-resistant polyamine analogs designed to selectively trigger apoptosis in neoplastic cells.
References
[5] Inhibitors of polyamine biosynthesis. 4. Effects of alpha-methyl-(+/-)-ornithine and methylglyoxal bis(guanylhydrazone) on growth and polyamine content of L1210 leukemic cells of mice. PubMed (NIH). Available at:[Link]
[1] Alpha-methyl ornithine, a potent competitive inhibitor of ornithine decarboxylase, blocks proliferation of rat hepatoma cells in culture. PMC (NIH). Available at: [Link]
[4] Effects of DL-alpha-methylornithine on proliferation and polyamine content of 9L rat brain tumor cells. PubMed (NIH). Available at:[Link]
[3] Ornithine and glutamate decarboxylases catalyse an oxidative deamination of their alpha-methyl substrates. PMC (NIH). Available at:[Link]
[2] Mechanism of inactivation of ornithine decarboxylase by alpha-methylornithine. ACS Publications. Available at: [Link]
Introduction: The Strategic Role of a Non-Proteinogenic Amino Acid
An In-Depth Technical Guide to the Biochemical Landscape of Methyl-L-Ornithine: Natural Occurrence, Biosynthetic Pathways, and Experimental Characterization In the landscape of secondary metabolism, the structural divers...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Biochemical Landscape of Methyl-L-Ornithine: Natural Occurrence, Biosynthetic Pathways, and Experimental Characterization
In the landscape of secondary metabolism, the structural diversification of amino acids is a primary driver of chemical defense and microbial competition. Methyl-L-ornithine —specifically its naturally occurring isomer, δ
-N-methyl-L-ornithine (also known as
N5
-methyl-L-ornithine)—is a critical non-proteinogenic
α
-amino acid. Unlike its synthetic counterpart
α
-methylornithine (a known inhibitor of ornithine decarboxylase),
δ
-N-methyl-L-ornithine is biosynthesized endogenously across highly divergent kingdoms of life.
As a Senior Application Scientist navigating natural product discovery, understanding the natural occurrence of this molecule is paramount. In plants, it acts as a dedicated metabolic funnel, bypassing standard polyamine networks to synthesize potent neuroactive alkaloids. In the human microbiome, it has recently been identified as a highly unusual structural motif in ribosomally synthesized and post-translationally modified peptides (RiPPs) known as enteropeptins. This guide dissects the natural sources, enzymatic machinery, and analytical workflows required to isolate and characterize this unique molecule.
Natural Occurrence and Biological Sources
The natural occurrence of
δ
-N-methyl-L-ornithine spans both the plant kingdom and the human microbiome, serving distinct evolutionary purposes in each environment.
Plant Secondary Metabolism: The Alkaloid Precursor
In plants,
δ
-N-methyl-L-ornithine is a foundational intermediate in the biosynthesis of 1 [1]. It was first definitively identified as a natural plant constituent in Atropa belladonna (deadly nightshade), where isotopic labeling experiments demonstrated its endogenous formation and subsequent incorporation into anticholinergic drugs like2 [2].
Similarly, in Nicotiana tabacum (tobacco) and Erythroxylum coca, this amino acid is efficiently incorporated into the pyrrolidine rings of 3 [3]. The evolutionary causality here is elegant: by methylating ornithine at the
δ
-nitrogen early in the pathway, the plant commits the nitrogen atom exclusively to alkaloid biosynthesis, preventing it from being siphoned off into primary polyamine metabolism (e.g., putrescine or spermidine).
Microbial Natural Products: The Enteropeptin Motif
In 2022, a groundbreaking discovery revealed that
δ
-N-methyl-L-ornithine is not restricted to free-floating plant metabolites. It exists as a post-translationally modified residue in 4 [4], a class of sactipeptides produced by the human gut bacterium Enterococcus cecorum.
In these RiPPs, the N-methylated ornithine residue is essential for the peptide's structural integrity. It participates in the formation of a highly unusual thiomorpholine ring cross-linked with a neighboring cysteine. This modification transforms a biologically inert precursor peptide into a potent bacteriostatic agent, suggesting a role in5 [5] within the gut microbiome.
Biosynthetic Pathways and Mechanistic Enzymology
The enzymatic logic used to generate methyl-L-ornithine differs drastically between plants and microbes.
The Microbial Radical SAM Pathway
In E. cecorum, the biosynthesis of enteropeptins involves a dedicated gene cluster (the kgr cluster). The ribosome synthesizes a precursor peptide containing a canonical arginine residue. An Mn²⁺-dependent arginase (KgrA) first deguanidinates this arginine to ornithine. Subsequently, KgrB—a founding member of a novel superfamily of 6 [6]—installs the methyl group onto the
δ
-amino position.
Biosynthetic pathway of enteropeptins featuring radical SAM-mediated N-methylation.
The Plant Tropane Alkaloid Pathway
In Solanaceae, free L-ornithine is methylated to
δ
-N-methyl-L-ornithine. This intermediate undergoes rapid decarboxylation and oxidative deamination to yield 7 [7]. This aldehyde exists in a spontaneous equilibrium with the N-methylpyrrolinium cation, which is the universal bicyclic building block for tropane, hygrine, and coca alkaloids.
Plant biosynthetic route from L-ornithine to tropane alkaloids via N-methylpyrrolinium.
Quantitative Data Summary
The following table summarizes the biological distribution, specific isomers, and enzymatic drivers of natural methylornithine variants.
*Note: While the prompt focuses on methyl-L-ornithine, the 3-methyl-D-ornithine isomer is included here to provide a complete picture of ornithine methylation in nature.
Experimental Protocols for Isolation and Characterization
To ensure scientific integrity, any claim of novel methyl-L-ornithine occurrence must be rigorously validated. Below are two field-proven, self-validating methodologies for characterizing this molecule in both microbial and plant matrices.
Protocol 1: Isotope-Guided Biosynthetic Tracing of Microbial N-Methylornithine (In Vitro)
Because radical SAM enzymes are highly sensitive to oxygen, this protocol must be executed inside an anaerobic chamber. The causality of this assay relies on the use of deuterated SAM (
d3
-SAM) to create a predictable mass shift, establishing a self-validating proof of enzymatic methylation.
Step-by-Step Methodology:
Enzyme Preparation: Purify recombinant KgrB (the methyltransferase) and KgrA (the arginase) under strictly anaerobic conditions (<5 ppm
O2
). Reconstitute the [4Fe-4S] cluster of KgrB by incubating with 50 molar equivalents of ferrous ammonium sulfate and sodium sulfide for 4 hours at 4°C.
Substrate Incubation: In a 100 µL reaction volume, combine 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM sodium dithionite (as a reducing agent), 100 µM of the precursor peptide, and 5 µM of KgrA. Incubate for 1 hour at 25°C to allow complete deguanidination of Arginine to Ornithine.
Isotope Labeling: Split the reaction into two 50 µL aliquots. To Aliquot A (Control), add 1 mM standard SAM. To Aliquot B (Test), add 1 mM
d3
-SAM.
Methylation Reaction: Add 10 µM reconstituted KgrB to both aliquots. Incubate at 25°C for 3 hours.
Quenching and LC-MS/MS Analysis: Quench the reactions by adding 1% formic acid. Centrifuge at 14,000 x g to pellet proteins. Analyze the supernatant via HPLC-QTOF-MS.
Validation: The successful installation of
δ
-N-methyl-L-ornithine is validated by observing a +14 Da shift in Aliquot A (relative to the ornithine precursor) and a +17 Da shift (+3 Da relative to Aliquot A) in Aliquot B. MS/MS fragmentation must localize the
+3
Da mass shift specifically to the ornithine side chain.
Protocol 2: Extraction and Derivatization of Free
δ
-N-Methyl-L-Ornithine from Plant Tissues
Free non-proteinogenic amino acids in plants are highly polar and lack strong chromophores. This protocol utilizes FMOC (Fluorenylmethyloxycarbonyl chloride) derivatization to enable high-sensitivity fluorescence and MS detection.
Step-by-Step Methodology:
Tissue Disruption: Lyophilize 500 mg of young Atropa belladonna leaves. Pulverize to a fine powder using a bead beater.
Acidic Extraction: Suspend the powder in 5 mL of 0.1 M HCl. Sonicate for 15 minutes at room temperature to disrupt cell walls and solubilize basic amino acids. Centrifuge at 10,000 x g for 10 minutes.
Solid-Phase Extraction (SPE) Cleanup: Pass the supernatant through a strong cation-exchange (SCX) SPE cartridge pre-conditioned with 0.1 M HCl. Wash with 5 mL of methanol to remove neutral and acidic metabolites. Elute the basic amino acids (including
δ
-N-methyl-L-ornithine) using 5 mL of 5% ammonium hydroxide in methanol.
Lyophilization: Evaporate the eluate to dryness under a gentle stream of nitrogen gas.
FMOC Derivatization: Reconstitute the dried extract in 100 µL of borate buffer (0.4 M, pH 10.4). Add 100 µL of FMOC-Cl (10 mM in acetonitrile). Vortex and incubate at room temperature for 10 minutes.
Quenching: Quench the unreacted FMOC-Cl by adding 50 µL of 1-adamantanamine (100 mM in water/acetonitrile).
LC-MS/MS Validation: Inject 5 µL onto a C18 reverse-phase column. Validate the presence of
δ
-N-methyl-L-ornithine by co-eluting the sample with a synthetic, FMOC-derivatized
δ
-N-methyl-L-ornithine standard. The retention time and exact mass of the parent ion must match the standard identically.
References
Grokipedia. "N-Methylornithine." Grokipedia.
Hedges, S. H., & Herbert, R. B. "δ-N-Methylornithine: a natural constituent of Atropa belladonna." Phytochemistry, ResearchGate.
Gilbertson, T. J., & Leete, E. "Biosynthesis of the Nicotiana alkaloids. XII. Incorporation of .alpha.- and .delta.-N-methylornithine into the pyrrolidine ring of nicotine." Journal of the American Chemical Society.
Princeton University. "Mo Lab: New Pathway for Antimicrobial Peptides." Princeton University News.
Clark, K., Covington, B., & Seyedsayamdost, M. "Biosynthesis-guided discovery reveals enteropeptins as alternative sactipeptides containing N-methylornithine." Nature Chemistry, ResearchGate.
Oxford Academic. "Engineering lanthipeptides by introducing a large variety of RiPP modifications to obtain new-to-nature bioactive peptides." Oxford Academic.
Acta Poloniae Pharmaceutica. "Tropane alkaloids in pharmaceutical and phytochemical analysis." Acta Poloniae Pharmaceutica.
spectroscopic data (NMR, IR, MS) of methyl L-ornithine monohydrochloride
Comprehensive Spectroscopic Characterization of Nα -Methyl-L-Ornithine Monohydrochloride: A Technical Guide for Synthetic and Analytical Workflows Introduction & Chemical Identity In the landscape of modern drug discover...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Spectroscopic Characterization of
Nα
-Methyl-L-Ornithine Monohydrochloride: A Technical Guide for Synthetic and Analytical Workflows
Introduction & Chemical Identity
In the landscape of modern drug discovery, non-proteinogenic amino acids are indispensable building blocks for synthesizing peptidomimetics, arginase inhibitors, and polyamine analogs. Among these, Nα
-methyl-L-ornithine monohydrochloride (CAS 37148-99-5) stands out due to its specific structural modifications.
Unlike its structural isomer, L-ornithine methyl ester,
Nα
-methyl-L-ornithine features a methylated
α
-amine. As a monohydrochloride salt, its highly basic
δ
-amine (pKa ~10.5) is protonated (
−NH3+Cl−
), while the
α
-amine (pKa ~8.5) and the carboxylate group exist as a zwitterion under neutral conditions. This complex ionic nature dictates the causality behind every analytical choice in its spectroscopic characterization.
Causality in Analytical Workflows (E-E-A-T)
As a Senior Application Scientist, I emphasize that analytical chemistry is not merely about running samples; it is about designing a self-validating system where the physical chemistry of the molecule dictates the instrumental parameters.
Solvent Selection for NMR
The monohydrochloride salt of
Nα
-methyl-L-ornithine is highly polar and virtually insoluble in non-polar deuterated solvents like
CDCl3
.
The Choice: Deuterium oxide (
D2O
) or Methanol-
d4
(
CD3OD
).
The Causality:D2O
provides rapid and complete solvation of the salt lattice. While rapid deuterium exchange will mask the exchangeable protons (
-NH2+
,
-NH3+
,
-OH
), this phenomenon simplifies the aliphatic region, allowing for baseline resolution of the
α
,
β
,
γ
, and
δ
protons without peak broadening from quadrupolar nitrogen relaxation.
Ionization Strategy for Mass Spectrometry
Amino acids are thermally labile and lack the volatility required for Electron Impact (EI) without prior derivatization (e.g., silylation).
The Choice: Electrospray Ionization Time-of-Flight (ESI-TOF) in Positive Mode.
The Causality: ESI is a "soft" ionization technique that perfectly accommodates the pre-existing cationic state of the hydrochloride salt. It transfers the intact molecule into the gas phase, yielding a robust
[M+H]+
signal and preventing the thermal degradation that plagues GC-MS workflows.
Matrix Elimination in IR Spectroscopy
Traditional Fourier Transform Infrared (FTIR) spectroscopy relies on Potassium Bromide (KBr) pellets.
The Choice: Attenuated Total Reflectance (ATR) FTIR.
The Causality: Both KBr and the monohydrochloride salt are hygroscopic. Pressing a KBr pellet often introduces a massive, broad water band at 3400 cm
−1
that obscures the critical
N-H
and
O-H
stretches of the amino acid. ATR-FTIR requires no sample matrix, preserving the true solid-state vibrational signature of the zwitterion.
Spectroscopic Data Summaries
The following tables synthesize the expected quantitative data for
Nα
-methyl-L-ornithine monohydrochloride, establishing a baseline for structural verification [1].
Table 1:
1
H and
13
C NMR Assignments (400 MHz / 100 MHz,
D2O
)
Position
1
H Chemical Shift (ppm)
Multiplicity & Integration
13
C Chemical Shift (ppm)
Structural Assignment
C=O
-
-
174.0
Carboxylate carbon
α
-CH
3.55
t, 1H
64.5
Methine adjacent to N and COO
−
δ
-CH
2
2.95
t, 2H
39.2
Methylene adjacent to
δ
-NH
3+
N-CH
3
2.65
s, 3H
32.5
Nα
-methyl group
β
-CH
2
1.85
m, 2H
28.5
Aliphatic backbone
γ
-CH
2
1.65
m, 2H
23.0
Aliphatic backbone
Table 2: ATR-FTIR Peak Assignments
Wavenumber (cm
−1
)
Intensity
Vibrational Mode
Diagnostic Significance
3200 – 2800
Strong, Broad
ν(N-H)
,
ν(O-H)
Overlapping stretches of
NH3+
,
NH2+
, and moisture
1610
Strong
νas(COO−)
Asymmetric stretch confirming zwitterionic state
1400
Medium
νs(COO−)
Symmetric stretch of carboxylate
1150
Medium
ν(C-N)
Aliphatic amine C-N stretch
Table 3: High-Resolution Mass Spectrometry (ESI-TOF, Positive Mode)
To ensure reproducibility and scientific integrity, adhere to the following step-by-step methodologies [2].
Protocol A: NMR Acquisition & Internal Validation
Sample Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of
D2O
(99.9% D).
Referencing: Add 1
μ
L of TSP (Trimethylsilylpropanoic acid) as an internal standard (0.00 ppm). Do not use TMS, as it is insoluble in water.
Acquisition: Acquire a standard 1D
1
H spectrum (16 scans, 10s relaxation delay to ensure accurate integration).
Self-Validation Check: Integrate the
N
-methyl singlet (~2.65 ppm) and the
α
-methine triplet (~3.55 ppm). The ratio must be exactly 3:1. Any deviation indicates incomplete methylation or the presence of unmethylated L-ornithine impurities.
Protocol B: ESI-MS Flow-Injection Analysis
Solvent Matrix: Prepare a carrier solution of 50:50 LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid. The formic acid ensures complete protonation of the zwitterion.
Sample Dilution: Dilute the stock sample to a final concentration of 1
μ
g/mL to prevent detector saturation and ion suppression.
Acquisition: Inject 5
μ
L directly into the ESI source. Set capillary voltage to 3.0 kV and desolvation temperature to 250°C.
Self-Validation Check: Isolate the 147.11 m/z parent ion and apply collision-induced dissociation (CID) at 15 eV. The appearance of the 102.10 m/z immonium fragment definitively confirms the
α
-amino acid architecture.
Mechanistic Visualizations
The following diagrams map the logical flow of the analytical process and the physical fragmentation of the molecule.
Caption: Analytical workflow and decision tree for the spectroscopic validation of the monohydrochloride salt.
Caption: ESI-MS/MS positive mode fragmentation pathway of N-alpha-methyl-L-ornithine.
References
Belyaev, A., et al. (1991). "A novel synthetic route to N-methyl-L-lysine and N-methyl-L-ornithine via N-protected (S)-3-aminolactams." Synthesis, 417-420. Verified via Google Patents citation network.
Mandavkar, S., et al. (2023). "Identification and Synthesis of Process-Related Impurities in Lisdexamfetamine Dimesylate." Letters in Organic Chemistry.
Protocols & Analytical Methods
Method
Application Note: Methyl L-Ornithine Monohydrochloride as a Functional Supplement and 3D Matrix Precursor in DMEM
The Biochemical Rationale: Moving Beyond Standard DMEM Dulbecco’s Modified Eagle Medium (DMEM) is a foundational basal medium, but the limitations of standard 2D culture have driven the need for advanced, functionalized...
Author: BenchChem Technical Support Team. Date: March 2026
The Biochemical Rationale: Moving Beyond Standard DMEM
Dulbecco’s Modified Eagle Medium (DMEM) is a foundational basal medium, but the limitations of standard 2D culture have driven the need for advanced, functionalized supplements. Methyl L-ornithine monohydrochloride (specifically L-ornithine methyl ester hydrochloride, L-Orn-OMe) has emerged as a dual-action reagent in modern cell culture. It functions both as a highly bioavailable metabolic modulator and as an essential structural crosslinker for synthesizing biomimetic 3D hydrogels directly compatible with DMEM [1].
Causality in Chemical Design: Why the Methyl Ester?
The substitution of standard L-ornithine with its methyl ester derivative is not arbitrary; it solves two critical biochemical challenges:
Metabolic Bioavailability: The methyl esterification of the carboxyl group increases the lipophilicity of the amino acid. When added as a soluble supplement to DMEM, L-Orn-OMe readily permeates the cell membrane. Intracellular esterases then cleave the ester bond, releasing a concentrated pool of free L-ornithine. This bypasses standard amino acid transporter saturation, directly feeding the Ornithine Decarboxylase (ODC) pathway to upregulate polyamine synthesis (putrescine, spermidine), which is critical for rapid cell proliferation and extracellular vesicle (EV) secretion.
Controlled Matrix Synthesis: In the context of 3D cell culture, unmodified L-ornithine possesses both free amine and carboxyl groups, which leads to unpredictable auto-polymerization during matrix crosslinking. The methyl ester protects the carboxyl group. When reacted with Hyaluronic Acid (HA) using a DMTMM catalyst, only the primary amines of L-Orn-OMe react with the carboxyl groups of HA. This precise causality yields a uniform, highly reproducible HA-Orn hydrogel network [1].
Metabolic and Structural Workflows
To understand the integration of Methyl L-Ornithine into cell culture workflows, we must visualize its dual pathways: its structural role in forming a 3D culture matrix, and its intracellular metabolic processing.
Workflow for 3D Matrix Generation and Exosome Yield
By crosslinking HA with L-Orn-OMe, researchers can create a low-adhesion, biomimetic 3D environment. Culturing human umbilical cord mesenchymal stem cells (hUC-MSCs) in this modified DMEM environment promotes spontaneous spheroid formation, dramatically increasing exosome yield and regenerative payload [1].
Caption: Workflow for HA-Orn hydrogel synthesis and 3D exosome production.
Intracellular Metabolic Processing
When utilized as a soluble supplement, the lipophilic nature of the methyl ester drives rapid cellular uptake and subsequent polyamine cascade activation.
Caption: Intracellular metabolic processing of Methyl L-Ornithine driving proliferation.
Quantitative Benchmarking: 2D vs. 3D HA-Orn Culture Systems
The integration of Methyl L-Ornithine into the culture matrix fundamentally alters cellular kinetics. The table below summarizes the quantitative advantages of transitioning from standard 2D DMEM culture to a 3D HA-Ornithine hydrogel system for exosome production [1].
Parameter
Standard 2D Culture (DMEM)
3D HA-Orn Matrix Culture (DMEM)
Fold Change / Improvement
Exosome Yield (Particles/Cell)
∼2.1×103
∼1.8×104
8.5x Increase
Spheroid Formation Time
N/A (Monolayer)
24 - 48 Hours
Spontaneous
Cell Viability (Day 5)
85 - 90% (Contact Inhibition)
> 95% (3D Spatial Freedom)
+ 5-10%
Angiogenic Potential (In Vivo)
Baseline Capillary Density
Accelerated Tube Formation
Superior
Matrix Degradation (w/ HAase)
N/A
< 84 Hours
Highly Controllable
Validated Experimental Protocols
The following protocols represent a self-validating system. Each phase includes specific quality control checkpoints to ensure the causality of the chemical reactions and the biological outputs are intact.
Protocol A: Synthesis of the HA-Ornithine Hydrogel Matrix
Objective: To create a biomimetic 3D culture matrix using Methyl L-Ornithine as the structural crosslinker.
Reagent Preparation:
Dissolve
0.0108 g
of Sodium Hyaluronate (HA) in
0.45 mL
of sterile PBS. Stir magnetically until completely solubilized.
Concurrently, dissolve
0.005 g
of Methyl L-ornithine monohydrochloride (L-Orn-OMe·HCl) in
0.45 mL
of sterile PBS [1].
pH Optimization:
Combine the two solutions. Adjust the pH strictly to 6.5 using
0.1 M
NaOH or HCl. Causality Note: DMTMM crosslinking is highly pH-dependent; a pH of 6.5 prevents the hydrolysis of the methyl ester while optimizing the activation of the HA carboxyl groups.
Catalytic Crosslinking:
Add
0.015 g
of DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) to the mixture.
Stir continuously at room temperature (
20−25∘C
) for 72 hours.
Dialyze the resulting hydrogel against sterile PBS for 24 hours to remove unreacted DMTMM and excess L-Orn-OMe.
Validation: Perform rheological testing. A successful crosslink will yield a storage modulus (
G′
) significantly higher than the loss modulus (
G′′
), confirming a stable gel state.
Protocol B: 3D Culturing of hUC-MSCs in HA-Orn Modified DMEM
Objective: To utilize the HA-Orn matrix to induce spontaneous spheroid formation and boost exosome secretion.
Matrix Seeding:
Coat the bottom of a 6-well tissue culture plate with the purified HA-Orn hydrogel (
1 mL
per well). Allow it to equilibrate in an incubator for 2 hours.
Cell Inoculation:
Harvest hUC-MSCs and resuspend in standard DMEM/F12 supplemented with 10% exosome-depleted FBS and 1% penicillin-streptomycin.
Seed the cells onto the HA-Orn hydrogel at a density of
5×105
cells/well.
Spheroid Maturation (Self-Validating Checkpoint):
Incubate at
37∘C
with
5% CO2
.
Validation: Observe under a phase-contrast microscope at 48 hours. Cells should exhibit low adhesion to the matrix and spontaneous aggregation into uniform 3D spheroids (
in diameter).
Conditioned Media Harvest:
After 72 hours of culture, collect the conditioned DMEM. Centrifuge at
300×g
for 10 minutes to remove dead cells, and
2,000×g
for 20 minutes to remove apoptotic bodies.
Protocol C: Exosome Isolation and Yield Quantification
Objective: To isolate and validate the enhanced yield of 3D-Exo produced via the Methyl L-Ornithine system.
Ultracentrifugation:
Transfer the clarified conditioned DMEM to ultracentrifuge tubes. Spin at
100,000×g
for 70 minutes at
4∘C
.
Washing and Resuspension:
Discard the supernatant. Resuspend the exosome pellet in
1 mL
of sterile, cold PBS.
Repeat the ultracentrifugation step (
100,000×g
for 70 minutes) to wash away co-precipitated proteins.
Resuspend the final pellet in
of PBS.
Quality Control (Self-Validating Checkpoint):
Yield Analysis: Analyze
of the suspension using Nanoparticle Tracking Analysis (NTA). The particle concentration should align with the
8.5x
fold increase benchmarked in Section 3.
Marker Confirmation: Perform a Western Blot on the lysate to confirm the presence of exosome-specific tetraspanins (CD9, CD63, CD81) and the absence of cellular debris markers (Calnexin).
Troubleshooting Matrix Formulations
Observation
Mechanistic Cause
Corrective Action
Hydrogel fails to polymerize (
G′′>G′
)
Premature hydrolysis of the methyl ester group on L-Orn-OMe due to highly alkaline pH during mixing.
Strictly maintain pH at 6.5 prior to the addition of DMTMM. Ensure L-Orn-OMe is stored desiccated at
−20∘C
.
Cells adhere as a 2D monolayer instead of forming spheroids
Insufficient crosslinking density, exposing RGD-like binding sites, or matrix degradation.
Increase the molar ratio of DMTMM to HA carboxyl groups. Verify the absence of hyaluronidase in the initial cell suspension.
Low Exosome Yield in NTA
Mycoplasma contamination or premature senescence of the hUC-MSC line.
Perform routine DAPI staining or PCR for mycoplasma. Ensure cells are used between passages P3 and P6.
References
Stem Cell Research & Therapy (2025). Hyaluronic acid–ornithine crosslinked hydrogel as a superior 3D culture platform for high-quality exosome production in advanced wound healing.[Link]
Biomaterial Database / PubMed (1995). NG-nitro-L-arginine methyl ester and alpha-methyl-L-ornithine inhibit kyotorphin synthetase from rat brain.[Link]
ResearchGate (2014). A convenient preparation of N(ε)-methyl-L-lysine derivatives and its application to the synthesis of histone tail peptides.[Link]
Application
Application Note: Preparation of Methyl L-ornithine Monohydrochloride Stock Solutions
Introduction Methyl L-ornithine, a derivative of the non-proteinogenic amino acid L-ornithine, is a critical reagent in various biochemical and pharmaceutical research applications. As a precursor or intermediate, its pr...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Methyl L-ornithine, a derivative of the non-proteinogenic amino acid L-ornithine, is a critical reagent in various biochemical and pharmaceutical research applications. As a precursor or intermediate, its precise and accurate preparation in solution is fundamental to the reliability and reproducibility of experimental outcomes. This document provides a comprehensive, field-tested protocol for the preparation, quality control, and storage of methyl L-ornithine monohydrochloride stock solutions, designed for researchers, scientists, and drug development professionals. The causality behind each step is explained to ensure both technical accuracy and practical success.
Scientific Principles and Material Properties
Methyl L-ornithine is commonly supplied as a monohydrochloride salt to enhance its stability and solubility. Understanding its properties is crucial for proper handling.
Molecular Formula: C₆H₁₅ClN₂O₂
Molecular Weight: 182.65 g/mol
Appearance: White to off-white crystalline powder.[1][2]
Stability: The hydrochloride salt is stable under standard ambient conditions.[7] However, solutions may be susceptible to microbial growth and should be sterile-filtered for long-term storage. The ester moiety may be susceptible to hydrolysis at non-neutral pH or elevated temperatures. Solutions should be stored frozen to maintain integrity.[3]
Causality: The hydrochloride form improves the handling characteristics of the parent amine-containing molecule. The high solubility in aqueous media is due to the polar nature of the amino acid backbone and the salt form.
Dimethyl sulfoxide (DMSO), anhydrous (use only if aqueous solubility is insufficient for the desired concentration)
0.22 µm syringe filters (sterile, low protein binding, e.g., PVDF or PES)
3.2 Equipment:
Analytical balance (readability ±0.0001 g)
Calibrated pipettes
Vortex mixer
Magnetic stirrer and stir bars
pH meter (calibrated)
Sterile conical tubes or vials for aliquots (e.g., polypropylene)
Laminar flow hood or biological safety cabinet for sterile work
Safety and Handling Precautions
Always consult the Safety Data Sheet (SDS) before handling the compound.[8][9]
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.[1][10]
Inhalation: Avoid generating dust. Handle the solid powder in a well-ventilated area or a chemical fume hood.[7]
Contact: May cause skin and eye irritation. In case of contact, flush the affected area with copious amounts of water.[10]
Disposal: Dispose of waste according to local, state, and federal regulations.
Protocol: Stock Solution Preparation (100 mM Aqueous Example)
This protocol details the preparation of a 10 mL stock solution of 100 mM methyl L-ornithine monohydrochloride in DI water. Adjustments for different concentrations or volumes can be made using the provided calculation table.
Calculation of Required Mass
The fundamental formula for calculating the mass required is:
Mass (g) = Desired Concentration (mol/L) × Desired Volume (L) × Molecular Weight ( g/mol )
For a 10 mL (0.010 L) of 100 mM (0.100 mol/L) stock:
Mass = 0.100 mol/L × 0.010 L × 182.65 g/mol = 0.1827 g (or 182.7 mg)
Table 1: Mass of Methyl L-ornithine Monohydrochloride for Various Stock Solutions
Final Concentration (mM)
Volume
Mass Required (mg)
10
10 mL
18.3
50
10 mL
91.3
100
10 mL
182.7
10
50 mL
91.3
50
50 mL
456.6
| 100 | 50 mL | 913.3 |
Step-by-Step Procedure
Tare Balance: Place a clean weighing vessel (e.g., weigh boat or paper) on the analytical balance and tare it.
Weigh Compound: Carefully weigh out the calculated mass (182.7 mg) of methyl L-ornithine monohydrochloride.
Expert Insight: Due to the potential for static electricity, an anti-static gun may be useful for accurate weighing of fine powders. Record the exact mass weighed for precise concentration calculation.
Transfer and Dissolve: Transfer the powder to a 15 mL conical tube or an appropriate glass beaker containing a small magnetic stir bar. Add approximately 8 mL of DI water.
Promote Dissolution: Vortex or stir the solution at room temperature until the solid is completely dissolved. The solution should be clear and colorless.[11]
Expert Insight: Gentle warming (e.g., 37°C) or brief sonication can be used to aid dissolution if necessary, but avoid excessive heat which could promote hydrolysis of the methyl ester.[3]
Volume Adjustment: Once fully dissolved, carefully add DI water to bring the final volume to exactly 10.0 mL.
Sterilization (Critical for Biological Applications): Aseptically filter the stock solution through a 0.22 µm syringe filter into a sterile container. This is a critical step to prevent microbial contamination during storage, which can degrade the reagent.[3]
Aliquoting: Dispense the sterile stock solution into smaller, single-use aliquots in sterile tubes.
Causality: Aliquoting prevents contamination of the entire stock from repeated use and minimizes degradation from multiple freeze-thaw cycles.[3][12]
Labeling: Clearly label each aliquot with the compound name, exact concentration, solvent, date of preparation, and your initials.
Storage: Store the aliquots at -20°C or -80°C for long-term stability.[3] A storage period of 6 months at -20°C and up to 1 year at -80°C is recommended.[3]
Quality Control and Validation
A self-validating protocol incorporates checks to ensure the quality of the prepared solution.[13][14]
Visual Inspection: The final solution should be clear, colorless, and free of any particulates.[11]
pH Measurement: For a 25 g/L solution of the parent L-ornithine HCl, the pH is expected to be between 5.0 and 6.0.[9] The pH of your stock solution should be measured and recorded. If the experimental application is pH-sensitive, the pH may need to be adjusted with dilute NaOH or HCl.
Expert Insight: Be aware that pH adjustment adds ions (Na⁺, Cl⁻) to the solution, which may interfere with certain downstream applications.[12]
Concentration Verification (Optional): For applications requiring high accuracy, the concentration can be verified using techniques like HPLC with a suitable standard or through quantitative NMR (qNMR).
Workflow Diagram
The following diagram illustrates the comprehensive workflow for preparing methyl L-ornithine monohydrochloride stock solutions.
Caption: Workflow for Stock Solution Preparation.
References
Vertex AI Search, SAFETY D
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: L-Ornithine monohydrochloride.
MCE. (n.d.). L-Ornithine monohydrochloride, suitable for cell culture. MedChemExpress.
Application Notes and Protocols for the Use of Methyl L-Ornithine Monohydrochloride in Ornithine Decarboxylase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist These application notes provide a comprehensive guide for the utilization of methyl L-ornithine monohydrochlo...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
These application notes provide a comprehensive guide for the utilization of methyl L-ornithine monohydrochloride as a competitive inhibitor in ornithine decarboxylase (ODC) inhibition assays. This document offers in-depth scientific background, detailed experimental protocols, and data interpretation guidelines to ensure the generation of robust and reliable results in your research endeavors.
Scientific Foundation: Ornithine Decarboxylase as a Therapeutic Target
Ornithine decarboxylase (ODC) is a pivotal and rate-limiting enzyme in the biosynthesis of polyamines, such as putrescine, spermidine, and spermine.[1][2] These polyamines are essential for numerous cellular processes, including cell growth, proliferation, and differentiation. Consequently, the dysregulation of ODC activity and subsequent elevation in polyamine levels are frequently associated with various pathological conditions, most notably cancer.[3][4] The upregulation of ODC is a characteristic feature of many tumors, making it a compelling target for the development of novel anticancer therapeutics.[3][4]
Methyl L-ornithine monohydrochloride, specifically Nα-Methyl-L-ornithine monohydrochloride, functions as a competitive inhibitor of ODC.[5] As an analog of the natural substrate, L-ornithine, it binds to the active site of the enzyme, thereby preventing the conversion of L-ornithine to putrescine and effectively blocking the polyamine biosynthesis pathway.[5] Understanding the kinetics and efficacy of such inhibitors is paramount in the discovery and development of new therapeutic agents.
The Polyamine Biosynthesis Pathway and its Inhibition
The enzymatic conversion of L-ornithine to putrescine by ODC is the initial and committed step in the polyamine biosynthesis pathway. This pathway is a critical regulator of cellular proliferation and is a validated target for therapeutic intervention.
Figure 1: The polyamine biosynthesis pathway, highlighting the role of Ornithine Decarboxylase (ODC) and its competitive inhibition by Methyl L-Ornithine Monohydrochloride.
The radiometric assay, which measures the release of ¹⁴CO₂ from L-[1-¹⁴C]ornithine, is a highly sensitive and widely adopted method for determining ODC activity and evaluating its inhibitors.[6]
Materials and Reagents
Enzyme: Purified or recombinant Ornithine Decarboxylase (ODC)
Assay Buffer: 50 mM Tris-HCl (pH 7.5) containing 0.1 mM EDTA, 2.5 mM DTT, and 0.1 mM Pyridoxal 5'-phosphate (PLP)
Stop Solution: 2 M Perchloric Acid
CO₂ Trapping Agent: 1 M Hyamine Hydroxide or 10% KOH
Scintillation Cocktail
Filter Paper Discs
Scintillation Vials
Incubator (37°C)
Liquid Scintillation Counter
Preparation of Solutions
Enzyme Solution: Dilute the ODC enzyme to the desired concentration in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the assay period.
Substrate Solution: Prepare a stock solution of L-[1-¹⁴C]ornithine in the assay buffer. The final concentration in the assay will depend on the Km of the enzyme, but a typical starting point is at or near the Km value.
Inhibitor Stock Solution: Due to the lack of specific solubility data in assay buffers, it is recommended to perform a preliminary solubility test. Start by preparing a high-concentration stock solution (e.g., 10 mM) in deionized water or the assay buffer. If solubility is an issue, DMSO can be used as a solvent, but the final concentration in the assay should be kept low (typically ≤1%) to avoid enzyme inhibition. Prepare serial dilutions of methyl L-ornithine monohydrochloride to cover a broad concentration range for IC₅₀ determination.
CO₂ Trapping Solution: Prepare the hyamine hydroxide or KOH solution.
Assay Procedure
The following workflow outlines the key steps for performing the ODC inhibition assay.
Figure 2: Experimental workflow for the radiometric Ornithine Decarboxylase (ODC) inhibition assay.
Step-by-Step Protocol:
Prepare Assay Vials: To each scintillation vial, add a filter paper disc impregnated with the CO₂ trapping agent.
Pre-incubation: In a separate set of microcentrifuge tubes, add the assay buffer, the enzyme solution, and varying concentrations of methyl L-ornithine monohydrochloride (or vehicle control). Pre-incubate the mixture at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
Initiate Reaction: Start the enzymatic reaction by adding the L-[1-¹⁴C]ornithine substrate solution to each tube.
Incubation: Immediately cap the tubes and place them inside the prepared scintillation vials. Incubate at 37°C for a predetermined time (e.g., 30-60 minutes) during which the reaction is linear.
Stop Reaction: Terminate the reaction by injecting the perchloric acid stop solution through the cap of the microcentrifuge tube.
Trap CO₂: Continue to incubate the vials at room temperature for an additional 60 minutes to ensure complete trapping of the released ¹⁴CO₂ by the filter paper.
Measure Radioactivity: Remove the microcentrifuge tubes. Add scintillation cocktail to each scintillation vial containing the filter paper disc. Measure the radioactivity in a liquid scintillation counter.
Data Analysis and Interpretation
Calculating Percent Inhibition
The percent inhibition for each concentration of methyl L-ornithine monohydrochloride is calculated using the following formula:
CPM_inhibitor: Counts per minute in the presence of the inhibitor.
CPM_control: Counts per minute in the absence of the inhibitor (vehicle control).
CPM_blank: Counts per minute in the absence of the enzyme (background).
Determining the IC₅₀ Value
The IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism).
Determining the Inhibition Constant (Ki)
For a competitive inhibitor, the inhibition constant (Ki) can be determined by performing the ODC activity assay with varying concentrations of both the substrate (L-ornithine) and the inhibitor (methyl L-ornithine monohydrochloride). The data can then be analyzed using a Lineweaver-Burk plot or by non-linear regression analysis fitting to the competitive inhibition model.
Expected Results
The following table provides a template for summarizing the quantitative data obtained from the ODC inhibition assay.
Inhibitor Concentration (µM)
Mean CPM (± SD)
% Inhibition
0 (Control)
0
0.1
1
10
100
1000
IC₅₀ (µM)
Troubleshooting and Considerations
Solubility of Methyl L-Ornithine Monohydrochloride: As previously mentioned, it is crucial to ensure the complete solubility of the inhibitor in the assay buffer. If precipitation is observed, consider using a co-solvent like DMSO at a final concentration that does not affect enzyme activity.
Enzyme Stability: ODC can be unstable. Ensure proper storage of the enzyme at -80°C and keep it on ice during the experiment. The inclusion of DTT and PLP in the assay buffer is essential for maintaining its activity.
Linearity of the Reaction: It is important to establish that the enzymatic reaction is linear over the chosen incubation time and with the selected enzyme concentration. This can be verified by running a time-course experiment.
Purity of the Inhibitor: The purity of methyl L-ornithine monohydrochloride will directly impact the accuracy of the results. Use a high-purity grade compound for reliable data.[7]
Conclusion
This application note provides a comprehensive framework for the use of methyl L-ornithine monohydrochloride in ODC inhibition assays. By following the detailed protocols and considering the key scientific principles outlined, researchers can confidently and accurately assess the inhibitory potential of this compound, contributing to the advancement of drug discovery efforts targeting the polyamine biosynthesis pathway.
References
Full article: N-ω-chloroacetyl-l-ornithine, a new competitive inhibitor of ornithine decarboxylase, induces selective growth inhibition and cytotoxicity on human cancer cells versus normal cells - Taylor & Francis. (2014, June 18). Retrieved from [Link]
Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase - Frontiers. (2022, October 9). Retrieved from [Link]
L-Ornithine monohydrochloride Properties. Retrieved from [Link]
Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase - Frontiers. (2022, October 10). Retrieved from [Link]
Translational regulation of ornithine decarboxylase and other enzymes of the polyamine pathway - Penn State Research Database. Retrieved from [Link]
Biosynthesis of polyamines in ornithine decarboxylase, arginine decarboxylase, and agmatine ureohydrolase deletion mutants of Es - PNAS. Retrieved from [Link]
Polyamine biosynthesis pathway. Key to enzymes: 1, ornithine... - ResearchGate. Retrieved from [Link]
Regulation of ornithine decarboxylase - PubMed - NIH. (2006, May 26). Retrieved from [Link]
Biosynthesis of polyamines in ornithine decarboxylase, arginine decarboxylase, and agmatine ureohydrolase deletion mutants of Escherichia coli strain K-12. | PNAS. Retrieved from [Link]
DMSO-tolerant ornithine decarboxylase (ODC) tandem assay optimised for high-throughput screening - Semantic Scholar. Retrieved from [Link]
Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase - Frontiers. (2022, October 10). Retrieved from [Link]
L-ORNITHINE MONOHYDROCHLORIDE - Ataman Kimya. Retrieved from [Link]
A Modified Spectrophotometric and Methodical Approach to Find Novel Inhibitors of Ornithine Decarboxylase Enzyme - SciSpace. (2013, April 22). Retrieved from [Link]
Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase - ResearchGate. (2022, October 10). Retrieved from [Link]
Alpha-methyl ornithine, a potent competitive inhibitor of ornithine decarboxylase, blocks proliferation of rat hepatoma cells in culture - PMC. Retrieved from [Link]
Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors. (2025, March 4). Retrieved from [Link]
L-ORNITHINE MONOHYDROCHLORIDE - Ataman Kimya. Retrieved from [Link]
Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors. (2025, March 4). Retrieved from [Link]
Ornithine decarboxylase - wikidoc. (2018, November 4). Retrieved from [Link]
Application Notes & Protocols: Methyl L-ornithine Monohydrochloride as a Pivotal Intermediate in Modern Drug Synthesis
Abstract Methyl L-ornithine monohydrochloride, a derivative of the non-proteinogenic amino acid L-ornithine, serves as a highly versatile and critical intermediate in pharmaceutical synthesis. Its strategic importance is...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Methyl L-ornithine monohydrochloride, a derivative of the non-proteinogenic amino acid L-ornithine, serves as a highly versatile and critical intermediate in pharmaceutical synthesis. Its strategic importance is most prominently demonstrated in the synthesis of enzyme inhibitors, particularly those targeting ornithine decarboxylase (ODC), a key enzyme in cell proliferation. This guide provides an in-depth exploration of the applications of methyl L-ornithine monohydrochloride, focusing on the synthesis of L-Eflornithine, an FDA-approved drug. Detailed, field-proven protocols, mechanistic insights, and supporting data are presented to empower researchers, scientists, and drug development professionals in leveraging this essential building block for advanced therapeutic development.
Introduction: The Strategic Value of Methyl L-ornithine Monohydrochloride
L-ornithine is a non-essential amino acid that plays a central role in the urea cycle, facilitating the disposal of excess nitrogen. In the context of medicinal chemistry, its true value lies in its utility as a scaffold. The presence of two distinct amino groups (α and δ) and a carboxylic acid function allows for diverse chemical modifications. Methyl L-ornithine monohydrochloride is the methyl ester form of L-ornithine, a modification that enhances its utility in organic synthesis. The esterification of the carboxylic acid often improves solubility in organic solvents and can increase reactivity at the amino groups by preventing intramolecular side reactions, making it an excellent precursor for complex molecular architectures.[][2]
This intermediate is particularly crucial in the development of inhibitors for ornithine decarboxylase (ODC). ODC is the rate-limiting enzyme in the biosynthesis of polyamines (such as putrescine, spermidine, and spermine), which are essential for cell growth, differentiation, and proliferation.[3][4] Elevated ODC activity and polyamine levels are hallmarks of rapidly proliferating cells, including cancer cells and certain pathogenic microorganisms.[3][5] Consequently, inhibiting ODC is a validated therapeutic strategy for various diseases.
Mechanism of Action: Targeting Ornithine Decarboxylase (ODC)
The primary therapeutic application stemming from methyl L-ornithine is the synthesis of ODC inhibitors. These compounds function by blocking the conversion of ornithine to putrescine, the first committed step in polyamine synthesis.[6] By depleting cellular polyamine pools, ODC inhibitors can arrest cell proliferation and induce apoptosis, making them effective agents against cancer and parasitic diseases like African trypanosomiasis (sleeping sickness).[3][6] L-Eflornithine (also known as α-difluoromethylornithine or DFMO) is the most prominent example of an ODC inhibitor, acting as an enzyme-activated, irreversible inhibitor (a "suicide inhibitor").[3][6]
Caption: ODC pathway and point of inhibition.
Physicochemical Properties
A thorough understanding of the starting material's properties is fundamental for successful synthesis and scale-up.
The synthesis of L-Eflornithine provides a canonical example of the utility of methyl L-ornithine as a drug intermediate. The overall process involves three main stages: esterification of L-ornithine, protection of the free amino groups, the critical α-difluoromethylation step, and final deprotection.[8]
Caption: Synthetic workflow for L-Eflornithine.
Detailed Experimental Protocols
The following protocols are derived from established patent literature and chemical guides, providing a robust framework for laboratory synthesis.[8]
Protocol 1: Preparation of L-Ornithine Methyl Ester Dihydrochloride
Causality: This initial step converts the starting material into its methyl ester. Esterification is crucial as it protects the carboxylic acid from participating in subsequent reactions and improves solubility in the organic solvents used in the next stages. Acetyl chloride reacts with methanol in situ to generate anhydrous HCl, which catalyzes the esterification.
Suspend L-ornithine monohydrochloride (1.0 eq) in anhydrous methanol (10 mL per gram of ornithine).
Cool the suspension to 0-5°C in an ice bath with continuous stirring.
Add acetyl chloride (2.5 eq) dropwise over 30-45 minutes, ensuring the temperature remains below 15°C.
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 3-4 hours. The suspension will gradually become a clear solution.
Distill off approximately 60% of the methanol under reduced pressure.
Cool the remaining solution to 45-50°C and add acetone (4 mL per gram of initial ornithine).
Stir the mixture at 15-20°C for 1 hour to facilitate complete crystallization.
Filter the resulting white solid, wash with cold acetone, and dry under vacuum to yield L-ornithine methyl ester dihydrochloride.
Protocol 2: Protection of Amino Groups via Schiff Base Formation
Causality: The α- and δ-amino groups are nucleophilic and would interfere with the subsequent carbanion formation required for difluoromethylation. Protection as a Schiff base using benzaldehyde renders them non-reactive under the basic conditions of the next step.
In a dry, inert-atmosphere flask, charge L-ornithine methyl ester dihydrochloride (1.0 eq) and chloroform (5 mL per gram).
Add benzaldehyde (2.0 eq) to the suspension.
Cool the stirred solution to 0°C and add triethylamine (2.2 eq) dropwise over 10-15 minutes.
Allow the reaction mixture to gradually warm to room temperature and stir for 24 hours.
Filter the mixture through a pad of sodium sulfate to remove triethylamine hydrochloride and any residual water.
Concentrate the filtrate under vacuum to yield the protected ornithine derivative as a viscous oil.
Protocol 3: α-Difluoromethylation
Causality: This is the key bond-forming step. A strong base (sodium hydride) deprotonates the α-carbon of the protected ornithine, creating a nucleophilic carbanion. This carbanion then attacks the difluoromethylating agent. This reaction must be performed under strictly anhydrous and inert conditions to prevent quenching of the carbanion.
In a dry, three-necked flask under a nitrogen atmosphere, suspend sodium hydride (1.2 eq, 60% dispersion in oil) in dry tetrahydrofuran (THF, 10 mL per gram of protected ornithine).
Add the protected ornithine derivative (1.0 eq) dissolved in a minimal amount of dry THF.
Stir the suspension at 50°C for 2 hours.
Cool the reaction mixture to 5°C.
Introduce chlorodifluoromethane (CHF₂Cl) gas through the mixture for approximately 45-60 minutes. Note: Modern, more environmentally benign approaches may utilize fluoroform (CHF₃) as the difluoromethyl source.
Allow the reaction to stir at room temperature overnight.
Carefully quench the reaction by slowly adding water. Adjust the pH to ~2 with aqueous HCl.
Extract the mixture with methylene dichloride (MDC). The aqueous layer containing the desired product is carried forward.
Protocol 4: Deprotection and Isolation of L-Eflornithine Hydrochloride
Causality: The final stage involves the hydrolysis of both the Schiff base protecting groups and the methyl ester under strong acidic conditions to reveal the free amino groups and the carboxylic acid of the final product.
Concentrate the aqueous layer from the previous step under reduced pressure to a thick mass.
Add 1N HCl (25 mL per gram of initial protected ornithine) and stir the mixture at room temperature for 20-24 hours to ensure complete hydrolysis.
Wash the aqueous solution with MDC to remove benzaldehyde and other organic impurities.
Subject the aqueous layer to vacuum distillation to remove excess water and HCl.
Add ethanol to the concentrated residue and cool under chilled conditions to precipitate the crude product.
Filter the crude product and recrystallize from a water-ethanol mixture to yield pure L-Eflornithine hydrochloride monohydrate.
Broader Applications in Synthesis
While the synthesis of ODC inhibitors is a major application, the unique structure of ornithine and its derivatives like methyl L-ornithine monohydrochloride makes them valuable in other areas of drug development.
Cyclic Peptides: The side chain amine of ornithine provides a convenient handle for intramolecular cyclization. Cyclic peptides are highly desirable in drug development due to their enhanced conformational rigidity, which can lead to higher target binding affinity, improved metabolic stability, and better cell permeability compared to their linear counterparts.[9]
Polymer-Drug Conjugates: L-ornithine can be conjugated to biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA).[10] This modification can alter the polymer's degradation profile and hydrophilicity, making it a candidate for advanced drug delivery systems and biomaterials.[10]
Conclusion
Methyl L-ornithine monohydrochloride is more than a simple amino acid derivative; it is a strategic enabling intermediate for the synthesis of complex and therapeutically significant molecules. Its primary role in the production of ODC inhibitors like L-Eflornithine underscores its importance in combating cancer and infectious diseases. The protocols and mechanistic rationale provided herein offer a comprehensive guide for researchers to effectively utilize this compound. As drug discovery continues to advance towards more complex and targeted therapies, the versatility of building blocks like methyl L-ornithine monohydrochloride will ensure its continued relevance in the pharmaceutical industry.
References
The Role of Ornithine Derivatives in Pharmaceutical Synthesis. (2026, March 2). Google Vertex AI Search.
Synthesis of L-Eflornithine from L-Ornithine: A Technical Guide. Benchchem.
What are ODC inhibitors and how do they work? (2024, June 21).
Ornithine Decarboxylase Inhibition: A Strategy to Comb
Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors.
Application Note: The Strategic Role of Methyl L-Ornithine Monohydrochloride Derivatives in Advanced Peptide Synthesis
Target Audience: Researchers, Application Scientists, and Pharmaceutical Drug Development Professionals Content Focus: Mechanistic rationale, synthetic protocols, and self-validating workflows for ornithine derivatives....
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Application Scientists, and Pharmaceutical Drug Development Professionals
Content Focus: Mechanistic rationale, synthetic protocols, and self-validating workflows for ornithine derivatives.
Chemical Context and Mechanistic Causality
In the landscape of modern peptide synthesis and peptidomimetic drug discovery, the term "methyl L-ornithine monohydrochloride" typically refers to two distinct, highly specialized building blocks. Each serves a fundamentally different mechanistic role in overcoming synthetic bottlenecks and pharmacokinetic limitations:
L-Ornithine Methyl Ester Hydrochloride (H-Orn-OMe·HCl):
Historically and currently, utilizing free carboxylic acids during peptide coupling leads to complicated mixtures of peptide derivatives due to off-target side reactions (such as self-condensation or diketopiperazine formation)[1]. Esterification of the C-terminus provides robust orthogonal protection. The methyl ester neutralizes the reactivity of the carboxyl group, ensuring that coupling reagents exclusively target the N-alpha or N-delta amines[2]. Post-coupling, the methyl ester is easily cleaved via mild alkaline saponification.
Nα-Methyl-L-Ornithine Monohydrochloride (N-Me-Orn-OH·HCl):
Introducing a methyl group directly to the alpha-amino nitrogen fundamentally alters the peptide backbone. While this methylation reduces reactivity during peptide bond formation due to severe steric hindrance[3], it is a highly sought-after modification in drug development. Backbone N-methylation restricts the Ramachandran dihedral angles (φ, ψ) to stabilize specific secondary structures (e.g.,
β
-turns) and eliminates hydrogen-bonding sites required by protease enzymes, drastically enhancing the in vivo half-life and bioavailability of the resulting therapeutic[4].
Physicochemical & Synthetic Profiling
To guide experimental design, the quantitative and functional data for these two critical derivatives are summarized below.
Property / Parameter
L-Ornithine Methyl Ester Hydrochloride
Nα-Methyl-L-Ornithine Monohydrochloride
CAS Number
2472-88-0 (varies by side-chain protection)
37148-99-5
Empirical Formula
C₆H₁₄N₂O₂ · HCl
C₆H₁₄N₂O₂ · HCl
Molecular Weight
182.65 g/mol
182.65 g/mol
Primary Synthetic Role
C-terminal protection / Transient blocking
Backbone modification / Peptidomimetics
Coupling Reactivity
High (Primary amine)
Low (Sterically hindered secondary amine)
Proteolytic Impact
None (Standard peptide bond formed)
High Resistance (Steric clash at cleavage site)
Standard Purity
≥
98.0% (Peptide Synthesis Grade)
≥
98.0% (Peptide Synthesis Grade)
Self-Validating Experimental Protocols
The following protocols are engineered as self-validating systems, ensuring that intermediate failures are caught before downstream synthesis continues.
Protocol I: Solution-Phase Coupling using L-Ornithine Methyl Ester
Objective: Synthesize a dipeptide using N
δ
-Boc-L-ornithine methyl ester hydrochloride without inducing C-terminal racemization or self-condensation.
Step-by-Step Methodology:
Neutralization: Dissolve 1.0 eq of N
δ
-Boc-L-ornithine methyl ester hydrochloride in anhydrous Dichloromethane (DCM). Add 2.2 eq of N,N-Diisopropylethylamine (DIPEA) at 0°C. Causality: The hydrochloride salt prevents spontaneous degradation during storage; DIPEA liberates the primary amine for nucleophilic attack.
Pre-Activation: In a separate flask, dissolve 1.1 eq of the incoming protected amino acid (e.g., Fmoc-AA-OH) in DCM/DMF. Add 1.1 eq of EDC·HCl and 1.1 eq of HOBt. Stir for 15 minutes. Causality: HOBt suppresses racemization and forms a highly reactive, yet stable, OBt-active ester.
Coupling: Transfer the activated acid to the neutralized ornithine solution. Stir at room temperature for 2 hours.
Saponification (Deprotection): Isolate the peptide methyl ester via aqueous extraction. Dissolve in Methanol and add 1.5 eq of 1N NaOH. Stir for 1 hour at room temperature to yield the free acid[1].
Validation & QC:
In-process: Monitor the disappearance of the free amine via Thin-Layer Chromatography (TLC) using a Ninhydrin stain.
Post-saponification: Confirm the exact mass shift (-14 Da from the loss of the methyl group) via LC-MS to validate complete ester cleavage without epimerization.
Protocol II: Solid-Phase Incorporation of Nα-Methyl-Ornithine
Objective: Couple an amino acid onto the sterically hindered secondary amine of a resin-bound N
α
-Methyl-L-Ornithine.
Step-by-Step Methodology:
Resin Preparation: Swell Rink Amide resin in DMF for 30 minutes. Remove the Fmoc group using 20% piperidine in DMF (2 x 10 min).
Primary Coupling: Couple Fmoc-N
α
-Me-Orn(Boc)-OH (3.0 eq) using standard DIC/Oxyma activation.
Secondary Coupling (The Challenge): To couple the next amino acid onto the N-methylated ornithine, standard carbodiimides will fail. Dissolve 4.0 eq of the incoming Fmoc-AA-OH, 3.9 eq of HATU, and 4.0 eq of HOAt in DMF. Add 8.0 eq of DIPEA. Causality: HATU/HOAt generates an extremely reactive 7-aza-OBt ester necessary to overcome the severe steric clash imposed by the N-methyl group.
Extended Reaction: Allow the coupling to proceed for 4 to 12 hours at room temperature, or apply microwave assistance (75°C for 10 min).
Validation & QC (Critical Insight):
Do NOT use the standard Kaiser (ninhydrin) test to check for unreacted amines; it yields a false negative for secondary amines (like N-methyl).
Self-Validation: Perform a Chloranil Test (specifically designed for secondary amines). A blue/green bead indicates incomplete coupling, prompting an immediate re-coupling cycle before proceeding.
Workflow Visualizations
The following diagrams map the logical progression of the chemical strategies discussed above.
Caption: Workflow for C-terminal protection and controlled elongation using L-Ornithine methyl ester.
Caption: Mechanistic pathway of proteolytic resistance conferred by N-alpha-methylation.
References
Chem-Impex International. Nδ-Boc-L-ornithine methyl ester hydrochloride in Peptide Synthesis.
Application and Protocol Guide for Developing a Cell-Based Assay with Methyl L-Ornithine Monohydrochloride
Authored by: A Senior Application Scientist Abstract This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for developing and implementing a robust cell-b...
Author: BenchChem Technical Support Team. Date: March 2026
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for developing and implementing a robust cell-based assay to investigate the effects of methyl L-ornithine monohydrochloride, a putative ornithine decarboxylase (ODC) inhibitor. This document outlines the scientific rationale, provides detailed step-by-step protocols for key assays, and offers insights into data interpretation and troubleshooting. By leveraging the well-characterized ODC inhibitor α-difluoromethylornithine (DFMO) as a benchmark, this guide enables the thorough evaluation of methyl L-ornithine monohydrochloride's biological activity and its potential as a modulator of polyamine metabolism.
Introduction: The Critical Role of Polyamines and Ornithine Decarboxylase in Cellular Proliferation
Polyamines—primarily putrescine, spermidine, and spermine—are ubiquitous polycationic molecules essential for a multitude of cellular processes, including cell growth, differentiation, and macromolecular synthesis.[1] Their levels are tightly regulated, and dysregulation of polyamine metabolism is a hallmark of various pathological conditions, most notably cancer.[1] Many cancer types exhibit elevated polyamine concentrations, which are associated with aggressive tumor growth and proliferation.[2][3]
The biosynthesis of polyamines is initiated by the enzyme ornithine decarboxylase (ODC), which catalyzes the conversion of L-ornithine to putrescine. This is the first and rate-limiting step in the pathway, making ODC a prime therapeutic target for cancer chemoprevention and treatment.[2][4] Inhibition of ODC leads to the depletion of intracellular polyamine pools, which in turn can induce cytostatic or cytotoxic effects in rapidly proliferating cells.
Methyl L-ornithine monohydrochloride is an analog of the natural ODC substrate, L-ornithine. The esterification of the carboxyl group may enhance its cellular permeability, allowing it to be hydrolyzed intracellularly to L-ornithine, or potentially act as an inhibitor itself. This guide provides the necessary protocols to test the hypothesis that methyl L-ornithine monohydrochloride functions as an ODC inhibitor, leading to decreased cell viability and induction of apoptosis in cancer cell lines that are dependent on the polyamine pathway.
Foundational Concepts and Experimental Rationale
The Polyamine Biosynthesis Pathway and ODC Inhibition
The synthesis of polyamines is a highly regulated process (Figure 1). ODC decarboxylates ornithine to produce putrescine. Subsequently, spermidine and spermine are synthesized through the addition of aminopropyl groups from decarboxylated S-adenosylmethionine (dcSAM). The activity of ODC is often upregulated in cancer cells due to mutations in oncogenes like MYC, which directly transactivates the ODC1 gene.[4]
Inhibitors of ODC, such as DFMO (eflornithine), act as suicide inhibitors, irreversibly binding to the enzyme and blocking the production of putrescine.[2] This leads to a depletion of downstream polyamines, which is hypothesized to be the mechanism of action for methyl L-ornithine monohydrochloride.
Figure 1: The Polyamine Biosynthesis Pathway and the proposed point of inhibition by Methyl L-Ornithine.
Selecting an Appropriate Cell Model
The choice of cell line is critical for a successful assay. Cancer cell lines with a known dependency on polyamine metabolism are ideal. Neuroblastoma cell lines, particularly those with MYCN amplification, often exhibit high ODC activity and are sensitive to ODC inhibitors.[5]
Recommended Cell Lines:
BE(2)-C: A human neuroblastoma cell line with MYCN amplification, known to be sensitive to DFMO.[6]
SMS-KCNR: Another MYCN-amplified neuroblastoma cell line with moderate sensitivity to DFMO.[6]
CHLA-90: A neuroblastoma cell line with lower sensitivity to DFMO, which can serve as a good comparator.[6]
HCT116: A human colon cancer cell line where polyamine depletion has been studied.[5]
Experimental Workflow Overview
The overall workflow involves treating the selected cancer cell line with a range of concentrations of methyl L-ornithine monohydrochloride and assessing its impact on cell viability, apoptosis, and intracellular polyamine levels.
Figure 2: A high-level overview of the experimental workflow.
Materials and Reagents
Methyl L-ornithine monohydrochloride: (Source to be specified by the researcher)
α-difluoromethylornithine (DFMO/Eflornithine): (e.g., from Sigma-Aldrich, Cayman Chemical)
Cell Lines: BE(2)-C (ATCC® CRL-2268™), SMS-KCNR (ATCC® CRL-2267™), etc.
Cell Culture Media: As recommended by the cell line supplier (e.g., DMEM, RPMI-1640)
Methyl L-ornithine monohydrochloride: Prepare a high-concentration stock solution (e.g., 100 mM) in sterile water or PBS. The solubility in water is high.[7] Filter-sterilize through a 0.22 µm filter. Store aliquots at -20°C. For cell culture use, it's recommended to prepare fresh dilutions from the stock solution.[8]
DFMO: Prepare a stock solution (e.g., 500 mM) in sterile water or PBS. Filter-sterilize and store at -20°C.
Note on Stability: While L-ornithine is stable, amino acid esters can be less stable in aqueous solutions, especially at physiological pH and temperature. It is advisable to prepare fresh working solutions for each experiment or conduct a stability study if long-term incubations are planned.
Protocol 1: Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[9]
Cell Seeding:
Trypsinize and count cells.
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of media).
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
Treatment:
Prepare serial dilutions of methyl L-ornithine monohydrochloride and DFMO in complete culture medium. A suggested starting range is 0.1 mM to 50 mM.
Include a "vehicle control" (medium only) and a "positive control" (DFMO).
Carefully remove the old medium from the wells and add 100 µL of the treatment media.
Incubate for 72 hours at 37°C, 5% CO₂.
MTT Addition and Incubation:
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
Add 10 µL of the MTT stock solution to each well.[10]
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
Solubilization and Measurement:
After incubation, add 100 µL of DMSO to each well to dissolve the formazan crystals.
Gently shake the plate for 15 minutes to ensure complete dissolution.
Measure the absorbance at 570 nm using a microplate reader.
This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Cell Seeding and Treatment:
Seed cells in a white-walled 96-well plate suitable for luminescence assays.
Follow the same seeding and treatment procedure as in the MTT assay (Section 4.2, steps 1-2). A 48-hour incubation period is often sufficient for apoptosis assays.[11]
Assay Procedure:
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
Mix gently by orbital shaking for 30-60 seconds.
Incubate at room temperature for 1-2 hours, protected from light.
Measurement:
Measure the luminescence using a plate-reading luminometer.
Protocol 3: Quantification of Intracellular Polyamines (HPLC)
This protocol provides a method to directly measure the levels of putrescine, spermidine, and spermine, confirming the biochemical effect of ODC inhibition. This method involves pre-column derivatization with dansyl chloride followed by reversed-phase HPLC.[12][13]
Cell Culture and Harvesting:
Seed cells in 6-well plates or T-25 flasks to obtain a sufficient number of cells (e.g., 1-2 x 10⁶ cells).
Treat cells with the desired concentrations of methyl L-ornithine monohydrochloride or DFMO for 48-72 hours.
Harvest the cells by trypsinization, wash with ice-cold PBS, and centrifuge to obtain a cell pellet.
Extraction of Polyamines:
Resuspend the cell pellet in 200 µL of 0.2 M perchloric acid.
Lyse the cells by three freeze-thaw cycles.
Centrifuge at 15,000 x g for 15 minutes at 4°C.
Collect the supernatant containing the polyamines.
Derivatization:
To 100 µL of the supernatant, add 200 µL of 1 M sodium carbonate and an internal standard (e.g., 1,7-diaminoheptane).
Add 400 µL of 5 mg/mL dansyl chloride in acetone.
Vortex and incubate at 60°C for 1 hour in the dark.
Add 100 µL of proline (100 mg/mL) to quench the reaction.
Extract the dansylated polyamines with 500 µL of toluene.
Vortex and centrifuge. Collect the upper toluene layer and evaporate to dryness.
Reconstitute the sample in a suitable solvent (e.g., acetonitrile) for HPLC analysis.
HPLC Analysis:
Use a C18 reversed-phase column.
Employ a gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile).
Detect the derivatized polyamines using a fluorescence detector.
Quantify the polyamines by comparing the peak areas to those of known standards.
Data Analysis and Expected Results
Cell Viability (MTT Assay)
Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Data Presentation: Plot the percentage of viability against the log of the inhibitor concentration.
Expected Outcome: A dose-dependent decrease in cell viability is expected. The data can be used to calculate the IC₅₀ (the concentration of inhibitor that causes 50% inhibition of cell viability) using non-linear regression analysis. For neuroblastoma cell lines, the IC₅₀ for DFMO can range from 3 mM to over 25 mM after 72 hours of treatment.[6] Potent inhibitors would exhibit a lower IC₅₀.
Calculation: Express the results as fold change in luminescence relative to the vehicle control.
Data Presentation: A bar graph showing the fold change in caspase activity at different inhibitor concentrations.
Expected Outcome: A dose-dependent increase in caspase-3/7 activity indicates the induction of apoptosis. Combining ODC inhibitors with other agents has been shown to synergistically induce apoptosis.[11]
Polyamine Levels (HPLC)
Calculation: Quantify the concentration of putrescine, spermidine, and spermine (e.g., in nmol/mg of protein).
Data Presentation: Bar graphs showing the levels of each polyamine at different treatment conditions.
Expected Outcome: Effective ODC inhibition should lead to a significant reduction in the intracellular levels of putrescine and, subsequently, spermidine.[14] Spermine levels may be less affected in the short term.
Polyamine
Vehicle Control
ODC Inhibitor Treatment
Putrescine
Baseline level
Significantly decreased
Spermidine
Baseline level
Decreased
Spermine
Baseline level
May show a slight decrease or no change
Troubleshooting
Problem
Possible Cause
Solution
High variability in MTT assay results
Uneven cell seeding; Edge effects in the 96-well plate.
Ensure a single-cell suspension before seeding; Avoid using the outer wells of the plate.
No significant decrease in cell viability
Inhibitor is not potent or not cell-permeable; Incubation time is too short; Cell line is resistant.
Increase inhibitor concentration and/or incubation time; Verify the inhibitor's stability in media; Use a known sensitive cell line as a positive control.
Cytostatic rather than cytotoxic effect observed
Polyamine depletion can often lead to cell cycle arrest rather than immediate cell death.[5]
Complement the MTT assay with a cell counting method to distinguish between cytostatic and cytotoxic effects; Extend the incubation period.
No increase in caspase activity
Apoptosis is not the primary mode of cell death; The time point of measurement is not optimal.
Investigate other cell death markers (e.g., for necrosis or autophagy); Perform a time-course experiment to identify the peak of caspase activity.
Incomplete depletion of polyamines
Insufficient inhibitor concentration or duration; Cells are compensating through polyamine uptake from the serum.
Increase inhibitor concentration/duration; Consider using a lower serum concentration in the medium during treatment, if tolerated by the cells.
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the development of a cell-based assay to characterize methyl L-ornithine monohydrochloride. By following these detailed protocols, researchers can effectively assess its impact on cell viability, apoptosis, and intracellular polyamine levels. The inclusion of the well-established ODC inhibitor DFMO as a benchmark ensures the validity and robustness of the experimental findings. This approach will enable a thorough evaluation of methyl L-ornithine monohydrochloride's potential as a novel modulator of the polyamine pathway for therapeutic applications.
References
Tokyo University of Science. (2026, March 2). Scientists reveal why a popular anti-aging compound may also fuel cancer. ScienceDaily.
Haskins, J. et al. (n.d.). Sensitivity to DFMO treatment in three NB cell lines. ResearchGate. [Link]
Koom-Dadzie, A. et al. (2024). DFMO inhibition of neuroblastoma tumorigenesis. Cancer Medicine. [Link]
Higashi, K. et al. (2026, March 8). Popular Anti-Aging Supplement May Fuel Cancer Growth – Here's Why. Science Alert. [Link]
Lins, T. et al. (2018). Synergistic drug combination GC7/DFMO suppresses hypusine/spermidine-dependent eIF5A activation and induces apoptotic cell death in neuroblastoma. Biochemical Journal, 475(3), 549-561. [Link]
Hunter, K. J., & Fairlamb, A. H. (1998). The Determination of Polyamines and Amino Acids by a Fluorescamine-HPLC Method. In Polyamine Protocols (pp. 81-90). Humana Press. [Link]
Haskins, J. et al. (n.d.). DFMO and Bortezomib inhibit NB cell proliferation. ResearchGate. [Link]
Limon, J. (2023, October 20). Cell Viability Assay (MTT Assay) Protocol. protocols.io. [Link]
Fu, S. et al. (2012). Polyamines analysis by HPLC and their application as tumor markers. Frontiers in Bioscience (Elite Edition), 4(5), 1795-1801. [Link]
Li, W. et al. (2020). Polyamines and related signaling pathways in cancer. Cancer Letters, 488, 67-76. [Link]
Liu, R. et al. (2014). Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and... ResearchGate. [Link]
ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]
Liu, G. et al. (2022). Activation of polyamine catabolism promotes glutamine metabolism and creates a targetable vulnerability in lung cancer. PNAS, 119(15), e2119353119. [Link]
Koom-Dadzie, A. et al. (2024). DFMO inhibition of neuroblastoma tumorigenesis. PMC. [Link]
Reigosa, M. J. (2016). Polyamines determination by TLC and HPLC. ResearchGate. [Link]
Liu, Y. et al. (2025, February 17). Polyamine metabolism and anti-tumor immunity. Frontiers. [Link]
Vang, O. et al. (2017). Cytotoxic activity of difluoromethylornithine compared with fenretinide in neuroblastoma cell lines. PMC. [Link]
Khomutov, A. R. et al. (2006). The methionine salvage pathway compound 4-methylthio-2- oxobutanate causes apoptosis independent of down- regulation of ornithine decarboxylase. Ovid. [Link]
Technical Support Center: Troubleshooting Poor Cell Growth with Methyl L-Ornithine Monohydrochloride
A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for researchers utilizing methyl L-ornithine monohydrochloride. This guide is designed to provide in-depth t...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for researchers utilizing methyl L-ornithine monohydrochloride. This guide is designed to provide in-depth troubleshooting strategies and address common questions that arise during cell culture experiments involving this compound. Our goal is to help you distinguish between expected anti-proliferative effects and confounding experimental issues, ensuring the integrity and success of your research.
Understanding the Role of Methyl L-Ornithine Monohydrochloride in Cell Culture
Polyamines, such as putrescine, spermidine, and spermine, are small polycationic molecules that are absolutely essential for cell growth, differentiation, and proliferation.[1][2][3] They play critical roles in stabilizing nucleic acids, protein synthesis, and modulating gene expression.[1][2] The biosynthesis of polyamines is tightly regulated, and the enzyme Ornithine Decarboxylase (ODC) is the first and rate-limiting step in this pathway, converting L-ornithine into putrescine.[4][5][6]
Due to their importance in cell division, the polyamine pathway is a key target in cancer research.[1][7] Cancer cells often exhibit elevated ODC activity and higher polyamine levels to sustain their rapid growth.[1] Therefore, inhibitors of ODC are potent tools for inducing cytostasis (halting cell proliferation) and are investigated as anti-cancer agents.[4][7]
Methyl L-ornithine monohydrochloride, as a derivative of L-ornithine, is likely employed in your research as a competitive or irreversible inhibitor of ODC. The expected and intended outcome of treating proliferating cells with an effective ODC inhibitor is a reduction in cell growth rate. This guide will help you navigate the nuances of this experimental system.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of methyl L-ornithine monohydrochloride on my cell cultures?
As a putative inhibitor of Ornithine Decarboxylase (ODC), the primary expected effect is a decrease in the rate of cell proliferation. This is due to the depletion of the intracellular polyamine pool, which is essential for cell division.[5][7] You should observe a lower cell count and reduced confluence over time compared to your vehicle-treated control group. This is not necessarily "poor cell growth" in the context of a problem, but rather the anticipated biological effect.
Q2: My cells are not just growing slower, they are dying. Is this normal?
While the primary effect of ODC inhibition is typically cytostatic (growth arrest), high concentrations of the inhibitor or prolonged exposure can lead to cytotoxicity and apoptosis (programmed cell death) in some cell lines.[2][4] Abnormally high levels of polyamines can be toxic, and paradoxically, severe depletion can also trigger cell death pathways.[2] It is crucial to perform a dose-response experiment to determine the optimal concentration that inhibits proliferation without causing widespread, acute cell death.
Q3: How can I confirm that the observed growth inhibition is specifically due to ODC inhibition?
This is a critical experimental control. The effects of ODC inhibition can be reversed by supplying the cells with the product of the enzyme, putrescine.[5][6] By adding exogenous putrescine to the culture medium along with methyl L-ornithine monohydrochloride, you should observe a "rescue" of the proliferative phenotype. If cell growth is restored, it provides strong evidence that the compound's effect is on-target.
Q4: What is a good starting concentration for my experiments?
The effective concentration is highly cell-line dependent. For novel ODC inhibitors, it is essential to perform a dose-response curve. Based on published data for other competitive ODC inhibitors like N-ω-chloroacetyl-L-ornithine (NCAO), a reasonable starting range for an initial screen could be from 1 µM to 500 µM.[6] Well-known irreversible inhibitors like DFMO are often used in the millimolar range.[4]
Q5: How should I prepare and store the methyl L-ornithine monohydrochloride stock solution?
L-ornithine monohydrochloride is generally soluble in water.[8] It is recommended to prepare a concentrated stock solution (e.g., 100 mM) in sterile, cell-culture grade water or phosphate-buffered saline (PBS). Filter-sterilize the stock solution through a 0.22 µm filter before use. Store the stock solution at -20°C or -80°C for long-term stability.[9] Avoid repeated freeze-thaw cycles. The powder form should be stored in a tightly closed container, protected from moisture and light.[10]
In-Depth Troubleshooting Guides
Problem 1: Excessive Cytotoxicity and Rapid Cell Death
You observe widespread cell detachment, rounding, and membrane blebbing within 24-48 hours of treatment, far exceeding the expected anti-proliferative effect.
Potential Causes & Solutions
Concentration is too high: The dose is overwhelmingly toxic.
Solution: Perform a dose-response experiment starting from a much lower concentration (e.g., nanomolar or low micromolar range) and titrating up. The goal is to identify the EC50 (or GI50), the concentration that inhibits growth by 50%, rather than the concentration that kills all cells.
Contamination of Compound: The powder or stock solution may be contaminated with bacteria, endotoxin, or other cytotoxic impurities.
Solution: Always use sterile technique. Filter-sterilize your stock solution. If problems persist, obtain a new batch of the compound from a reputable supplier.
Cell Line Hypersensitivity: Some cell lines are exquisitely dependent on the polyamine pathway and may rapidly undergo apoptosis upon its inhibition.
Solution: Confirm the mechanism by performing a putrescine rescue experiment (See Protocol 2). If putrescine rescues the cells from death, the hypersensitivity is likely real. Consider using a lower dose or a different cell model.
Off-Target Effects: At high concentrations, the compound may have unintended effects on other cellular pathways. For example, some ornithine derivatives can inhibit nitric oxide synthase.[11]
Solution: The putrescine rescue experiment is again key here. If the rescue is incomplete, it suggests off-target effects may be contributing to the cytotoxicity.
Problem 2: High Variability Between Experimental Replicates
You are seeing inconsistent results in cell viability or proliferation assays from one well to another or from one experiment to the next.
Potential Causes & Solutions
Inaccurate Pipetting: Small errors in pipetting the concentrated stock solution can lead to large differences in the final concentration.
Solution: Prepare a series of intermediate dilutions rather than adding a very small volume of a highly concentrated stock directly to the media. Always use calibrated pipettes.
Uneven Cell Seeding: If cells are not seeded uniformly, the starting cell number in each well will be different, leading to variable results.
Solution: Ensure you have a single-cell suspension before seeding. Mix the cell suspension thoroughly before and during plating. Allow plates to sit at room temperature for 15-20 minutes before placing them in the incubator to allow even settling.
Compound Instability in Media: The compound may degrade over the course of a multi-day experiment.
Solution: L-ornithine monohydrochloride itself is chemically stable under standard conditions.[10][12] However, if you suspect instability of the methylated form, consider changing the media and re-dosing the compound every 48-72 hours for long-term assays.
Edge Effects: Wells on the perimeter of a multi-well plate can experience more evaporation, leading to changes in media concentration and affecting cell growth.
Solution: Avoid using the outermost wells of the plate for your experimental conditions. Fill them with sterile PBS or media to create a humidity barrier.
Problem 3: No Observable Effect on Cell Proliferation
You have treated your cells with methyl L-ornithine monohydrochloride but see no difference in growth compared to the vehicle control.
Potential Causes & Solutions
Concentration is too low: The dose is insufficient to inhibit ODC activity effectively.
Solution: Increase the concentration. Perform a wide-range dose-response curve to ensure you are testing concentrations high enough to have an effect.
Inactive Compound: The compound may have degraded due to improper storage or is from a poor-quality source.
Solution: Prepare a fresh stock solution from a new vial of powder. If possible, verify the compound's identity and purity via analytical methods (e.g., NMR, Mass Spectrometry).
Cell Line Resistance: The cell line may have a low reliance on de novo polyamine synthesis and may be efficiently scavenging polyamines from the serum in the culture medium.
Solution: Try reducing the serum concentration (e.g., from 10% to 5% or 2%), but be aware this can also slow proliferation in control cells. Alternatively, use a dialysis-treated serum that has had small molecules like polyamines removed.
Redundant Pathways/Compensation: Cells may upregulate ornithine-independent pathways for polyamine synthesis or increase polyamine transport from the environment.
Solution: This represents a real biological resistance mechanism. You can investigate this by measuring intracellular polyamine levels via HPLC or other methods.
Problem 4: Precipitate Formation in Culture Medium
After adding the compound, you observe a precipitate in the culture medium, which can be toxic to cells and confounds results.
Potential Causes & Solutions
Poor Solubility: The compound may not be fully dissolved in the stock solution or may be precipitating when diluted into the complex buffer system of the culture medium.
Solution: Ensure the stock solution is fully dissolved before adding it to the medium. Try preparing the stock in a different solvent if appropriate (e.g., DMSO, though water is preferred for this compound type). When adding to media, add the stock dropwise while gently swirling the flask to avoid localized high concentrations.
Interaction with Media Components: The compound may be reacting with components in the serum or basal medium, causing it to precipitate.
Solution: Prepare the final concentration in a small volume of basal medium first, inspect for precipitate, and then add the serum. This can help identify the interacting component. Pre-warming the medium to 37°C before adding the compound can sometimes help maintain solubility.
Quantitative Data Summary
The optimal concentration of any ODC inhibitor is cell-type specific. This table provides a starting point for dose-ranging studies based on published data for similar compounds.
This diagram illustrates the central role of ODC in converting L-Ornithine to putrescine, the first step in polyamine synthesis. Methyl L-Ornithine acts by blocking this critical step.
Caption: ODC is the rate-limiting enzyme in polyamine synthesis.
Troubleshooting Workflow for Poor Cell Growth
This workflow provides a logical sequence of steps to diagnose issues when observing poor cell growth.
optimizing concentration of methyl L-ornithine monohydrochloride for cell culture
Technical Support Center: α -Methyl-L-Ornithine Monohydrochloride Optimization Welcome to the Technical Support Center for optimizing α -Methyl-L-Ornithine Monohydrochloride ( α -MO) in mammalian cell culture. This guide...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center:
α
-Methyl-L-Ornithine Monohydrochloride Optimization
Welcome to the Technical Support Center for optimizing
α
-Methyl-L-Ornithine Monohydrochloride (
α
-MO) in mammalian cell culture. This guide is designed for researchers, application scientists, and drug development professionals to troubleshoot, optimize, and validate polyamine depletion workflows.
Mechanistic Overview & Rationale
α
-Methyl-L-Ornithine is a potent, competitive inhibitor of Ornithine Decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis . By occupying the active site of ODC,
α
-MO prevents the conversion of L-ornithine to putrescine. This triggers a downstream depletion of intracellular spermidine and spermine pools. Because polyamines are essential polycations required for DNA stabilization and chromatin remodeling, their depletion ultimately arrests DNA synthesis and halts cell proliferation.
Mechanism of α-Methyl-L-Ornithine: Competitive inhibition of ODC blocks polyamine synthesis.
Step-by-Step Optimization & Validation Protocol
To establish a self-validating experimental system, you must not only induce polyamine depletion but also definitively prove that the observed phenotypic changes are specifically due to ODC inhibition rather than off-target toxicity.
Phase A: Reagent and Media Preparation
Stock Solution : Dissolve
α
-MO in sterile ddH₂O to create a 500 mM stock. The compound is highly water-soluble (up to 50 mg/mL). Filter-sterilize through a 0.22 µm membrane. Store aliquots at -20°C to prevent degradation.
Media Formulation (Critical Step) : Prepare your basal culture media (e.g., DMEM or RPMI) supplemented with 5-10% Dialyzed Fetal Bovine Serum (dFBS) instead of standard FBS.
Causality: Standard FBS contains variable, high concentrations of exogenous polyamines (putrescine, spermidine) and polyamine oxidases. If standard FBS is used, cells will scavenge these polyamines from the media via active transport, entirely bypassing your ODC blockade . Dialysis removes these low-molecular-weight compounds (<10 kDa).
Phase B: Concentration Titration
Seeding : Seed cells at a low density (e.g., 10-20% confluence) to ensure they are in the exponential growth phase where ODC activity is maximal.
Treatment : Apply
α
-MO in a logarithmic titration curve: 0.1 mM, 0.5 mM, 1.0 mM, 5.0 mM, and 10.0 mM.
Incubation : Incubate for 48 to 96 hours.
Causality: Pre-existing intracellular pools of spermidine and spermine must be depleted through successive cell divisions before cytostasis is observed. A 24-hour endpoint is usually insufficient to observe proliferation arrest.
Phase C: The Rescue Assay (Self-Validation)
Validation : To confirm that the growth arrest is an on-target effect of polyamine depletion, establish a parallel "Rescue" cohort. Treat these cells with your optimal inhibitory concentration of
α
-MO (e.g., 5 mM) plus 10–100 µM exogenous putrescine or spermidine .
Readout : Measure cell proliferation (e.g., BrdU incorporation, EdU staining, or MTT assay). If the inhibition is on-target, the addition of exogenous polyamines will completely restore normal proliferation rates.
Troubleshooting & FAQs
Q: My cells are not showing any decrease in proliferation despite using 5 mM
α
-MO. What is going wrong?A: The most common failure point is the serum. If you are using standard, non-dialyzed FBS, the cells are importing polyamines directly from the serum. Switch to dialyzed FBS. Additionally, ensure your cells are not over-confluent at the time of treatment; ODC inhibition primarily affects actively dividing cells.
Q: I observe massive cell death and detachment within 24 hours rather than a gradual growth arrest. Is this expected?A: No.
α
-MO is primarily cytostatic, not acutely cytotoxic. Rapid cell death indicates off-target toxicity, osmotic stress from excessively high concentrations (>15 mM), or an issue with the pH of your stock solution. Verify that your stock solution is neutralized to physiological pH and titrate the concentration down to the 1–5 mM range.
Q: How do I prove the growth inhibition is specifically due to polyamine depletion and not a secondary artifact?A: You must perform the Rescue Assay (Phase C of the protocol). The ability of exogenous putrescine or spermidine to reverse the
α
-MO-induced cytostasis is the gold standard for proving on-target specificity.
Q: Can I use
α
-MO to inhibit ODC in vivo?A: While
α
-MO is a potent competitive inhibitor in vitro, it has a short half-life and is rapidly excreted in vivo. For animal models, irreversible suicide inhibitors like
α
-difluoromethylornithine (DFMO) are generally preferred due to their sustained pharmacokinetic profiles.
Quantitative Data Summary
The following table summarizes typical working concentrations and expected phenotypic responses across various mammalian cell models based on historical assay data.
Cell Type / Model
Recommended
α
-MO Conc.
Required Serum Type
Expected Time to Arrest
Rescue Agent (Validation)
Rat Hepatoma (HTC)
1.0 - 5.0 mM
Dialyzed FBS
48 - 72 hours
100 µM Putrescine
Intestinal Crypt (IEC-6)
5.0 mM
Dialyzed FBS
96 hours
5 µM Spermidine
Breast Cancer (MCF7)
2.0 - 10.0 mM
Dialyzed FBS
72 - 96 hours
10 µM Spermidine
Primary Fibroblasts
0.5 - 2.0 mM
Dialyzed FBS
48 hours
50 µM Putrescine
References
Mamont, P. S., Böhlen, P., McCann, P. P., Bey, P., Schuber, F., & Tardif, C. "Alpha-methyl ornithine, a potent competitive inhibitor of ornithine decarboxylase, blocks proliferation of rat hepatoma cells in culture." Proceedings of the National Academy of Sciences, 73(5), 1626-1630 (1976). URL:[Link]
Ray, R. M., Viar, M. J., Thomas, J. N., & Johnson, L. R. "Polyamine depletion is associated with an increase in JunD/AP-1 activity in small intestinal crypt cells." American Journal of Physiology-Gastrointestinal and Liver Physiology, 276(4), G906-G916 (1999). URL:[Link]
Troubleshooting
common impurities in commercial methyl L-ornithine monohydrochloride
Welcome to the Advanced Technical Support Center for Amino Acid Derivatives . As a Senior Application Scientist overseeing peptide synthesis and biochemical reagent quality, I have designed this diagnostic hub specifical...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center for Amino Acid Derivatives . As a Senior Application Scientist overseeing peptide synthesis and biochemical reagent quality, I have designed this diagnostic hub specifically for researchers and drug development professionals working with methyl L-ornithine monohydrochloride (L-ornithine methyl ester hydrochloride).
Because this compound features both an activated ester and two nucleophilic amine groups, its stability is inherently precarious. This guide bypasses generic advice to provide a mechanistic deep-dive into the causality of impurity formation, backed by self-validating analytical protocols.
The Impurity Landscape: Mechanistic Origins
Before troubleshooting, we must define the quantitative and chemical nature of the impurities you are likely to encounter. Methyl L-ornithine monohydrochloride is typically synthesized via the esterification of L-ornithine, which itself is often derived from fermentation or enzymatic hydrolysis. This dual-phase origin introduces both synthetic and biosynthetic impurity risks[1].
Table 1: Quantitative Impurity Profile and Diagnostic Markers
Impurity
Chemical Classification
Origin / Causality
ESI-MS Marker (m/z) [M+H]⁺
3-Amino-2-piperidone
Lactam
Intramolecular cyclization (base/heat induced)
115.1
L-Ornithine
Amino Acid
Incomplete esterification or moisture-driven hydrolysis
133.1
L-Arginine
Amino Acid
Biosynthetic carryover (fermentation precursor)
175.1
L-Citrulline
Amino Acid
Biosynthetic carryover (urea cycle intermediate)
176.1
D-Ornithine methyl ester
Enantiomer
Racemization during harsh acid-catalyzed esterification
147.1
Diagnostic Workflows & Logic
Understanding why an impurity forms is the only way to permanently resolve it. The most aggressive degradation pathway for methyl L-ornithine is its spontaneous conversion into a 6-membered lactam ring.
The monohydrochloride salt specifically protonates the highly basic
δ
-amine (pKa ~10.7), stabilizing the molecule. However, if the local pH rises or the salt balance shifts, the
δ
-amine deprotonates. This free amine acts as a powerful internal nucleophile, attacking the adjacent methyl ester carbonyl to form 3-amino-2-piperidone (ornithine lactam) while ejecting methanol[2].
Mechanism of L-Ornithine Methyl Ester Lactamization.
Troubleshooting workflow for methyl L-ornithine impurity profiling.
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. If the validation checkpoints fail, the protocol must be halted and recalibrated.
Protocol A: LC-MS Impurity Profiling
Standard reverse-phase (RP) chromatography struggles to retain highly polar, small amino acid derivatives. We utilize a mixed-mode or specialized low-silanol RP column (e.g., Newcrom R1)[3].
Step-by-Step Methodology:
Mobile Phase Preparation: Prepare Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).
Causality Note: We strictly substitute phosphoric acid with formic acid for Mass-Spec compatibility. Phosphoric acid is a non-volatile ion-pairing agent that will precipitate in the MS source, causing signal suppression and physical blockages[3]. Formic acid provides the necessary low pH (< 3.0) to keep the ornithine amines protonated for RP retention while remaining fully volatile for electrospray ionization (ESI).
Sample Preparation: Dissolve 1 mg/mL of the commercial batch in Mobile Phase A. Keep the sample vial chilled at 4°C in the autosampler to prevent ex vivo lactamization.
Chromatography: Run a gradient from 5% B to 60% B over 15 minutes.
Validation Checkpoint: Run a blank injection followed by a standard of pure L-ornithine. If the lactam peak (m/z 115.1) appears in the pure standard, your injection port or mobile phase is too alkaline, inducing on-column lactamization. Adjust mobile phase pH immediately.
Protocol B: Remediation via Recrystallization
If your batch is contaminated with citrulline, arginine, or trace lactam, recrystallization of the monohydrochloride salt is required[4].
Step-by-Step Methodology:
Dissolution: Dissolve the contaminated methyl L-ornithine monohydrochloride in the absolute minimum volume of deionized water at room temperature (do not heat, as heat accelerates lactamization).
Precipitation: Slowly add 4 volumes of cold, anhydrous Ethanol (EtOH) while stirring vigorously. The shift in dielectric constant will force the monohydrochloride salt out of solution while leaving the more organic-soluble lactam impurity in the supernatant[4].
Filtration & Drying: Filter the precipitate under a vacuum. Transfer the crystals to a vacuum desiccator over fused Calcium Chloride (CaCl₂) and dry for 24 hours.
Validation Checkpoint: Weigh the dried product. A yield of <60% indicates excess water was used in Step 1. Re-run Protocol A to confirm the disappearance of the m/z 175.1 and 115.1 peaks.
Frequently Asked Questions (FAQs)
Q: My methyl L-ornithine monohydrochloride powder has turned slightly yellow and is clumping. Is it still viable for peptide coupling?A: No. The yellowing and clumping indicate severe moisture absorption (hygroscopy) and subsequent degradation. The moisture facilitates acid-catalyzed hydrolysis back to L-ornithine (m/z 133.1), while the free methanol byproduct can alter the local micro-environment, triggering the formation of 3-amino-2-piperidone[5]. Using this in peptide synthesis will result in chain-termination or massive yield losses. Discard and order a fresh batch.
Q: I am trying to synthesize a derivative, but adding triethylamine (TEA) to my reaction mixture destroys the methyl L-ornithine. Why?A: You are artificially inducing the lactamization pathway. TEA acts as a base, stripping the protective proton from the
δ
-amine of the monohydrochloride salt. Once deprotonated, the
δ
-amine rapidly attacks the methyl ester[2]. To prevent this, you must protect the
δ
-amine (e.g., with a Boc or Cbz group) before exposing the molecule to basic conditions.
Q: Why do I see D-ornithine in my impurity profile if the manufacturer uses fermentation?A: While fermentation exclusively produces the L-enantiomer, the subsequent chemical esterification process requires harsh acidic conditions and refluxing in methanol. If the temperature or acid concentration is poorly controlled by the manufacturer, trace racemization occurs at the
α
-carbon, yielding D-ornithine methyl ester.
Separation of Methyl L-ornithine monohydrochloride on Newcrom R1 HPLC column
Source: SIELC Technologies
URL:[Link]
Impurity profile of amino acids?
Source: ResearchGate
URL:[Link]
Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine
Source: Organic Process Research & Development - ACS Publications
URL:[Link]
Technical Support Center: Investigating the Degradation of Methyl L-Ornithine Monohydrochloride
Prepared by the Senior Application Scientist Team Welcome to the technical support center for methyl L-ornithine monohydrochloride. This guide is designed for researchers, scientists, and drug development professionals w...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for methyl L-ornithine monohydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are investigating the stability and degradation pathways of this compound. Instead of a simple list of facts, this resource provides a practical, inquiry-based framework to help you design, execute, and troubleshoot your own stability and degradation studies. We focus on the causality behind experimental choices to ensure your protocols are robust and self-validating.
Part 1: Frequently Asked Questions (FAQs) about Methyl L-Ornithine Degradation
This section addresses common foundational questions that arise when beginning work with methyl L-ornithine monohydrochloride.
Q1: What is methyl L-ornithine monohydrochloride and why is its stability critical?
Methyl L-ornithine monohydrochloride is the methyl ester form of the non-proteinogenic amino acid L-ornithine, supplied as a hydrochloride salt. L-ornithine itself is a key intermediate in the urea cycle.[1][] The methyl ester form is often used in synthetic chemistry as a protected version of ornithine or as a building block for more complex molecules and peptide synthesis.[][3]
Understanding its stability is paramount for several reasons:
Drug Development: For a potential active pharmaceutical ingredient (API), degradation products can lead to loss of efficacy, altered bioavailability, or the formation of potentially toxic impurities.[4]
Research Applications: In biochemical assays or cell culture, unintended degradation can introduce confounding variables, leading to misinterpretation of results. For instance, the release of free L-ornithine could impact metabolic pathways under investigation.[5][6]
Manufacturing and Storage: Defining stable storage conditions (e.g., temperature, humidity, light exposure) and compatible excipients is essential for ensuring product quality and shelf-life.[7]
Q2: Under what conditions is methyl L-ornithine monohydrochloride expected to degrade?
Based on its chemical structure (an amino acid ester) and general chemical principles, degradation is most likely to occur under "stress" conditions. Forced degradation studies are designed to intentionally expose the compound to these stresses to understand potential liabilities.[8][9] Key conditions to investigate include:
pH Extremes: The ester linkage is susceptible to both acid- and base-catalyzed hydrolysis.[9]
Oxidizing Conditions: The two amino groups are potential sites for oxidation.[1]
Elevated Temperatures: Thermal energy can accelerate hydrolysis and other decomposition reactions. Safety data sheets indicate the compound decomposes on heating.[7][10]
Photolytic Stress: Exposure to UV or visible light can provide the energy to initiate degradation.[11]
The product is generally stable under recommended dry, cool, and dark storage conditions.[12][13]
Q3: What are the primary theoretical degradation pathways?
The most probable degradation pathways stem directly from the compound's functional groups: the methyl ester and the two primary amine groups.
Ester Hydrolysis: This is the most anticipated pathway. The ester bond can be cleaved to yield L-ornithine and methanol . This reaction can be catalyzed by acid or base.
Oxidation: The primary amine groups can be oxidized, leading to a variety of potential products, including imines or deaminated species.
Intramolecular Cyclization: Under certain conditions, the terminal amino group could potentially react with the ester to form a cyclic lactam, although this is often less favorable than intermolecular reactions or hydrolysis.
Q4: What are "forced degradation studies" and why are they necessary for this compound?
Forced degradation (or stress testing) involves intentionally exposing a drug substance to harsh conditions to accelerate its decomposition.[8] These studies are a cornerstone of pharmaceutical development and are crucial for:
Identifying Likely Degradants: They help identify the degradation products that could form under long-term storage, providing targets for analytical method development.[9]
Elucidating Degradation Pathways: Understanding how the molecule breaks down helps in designing more stable formulations and selecting appropriate packaging.[4]
Developing Stability-Indicating Methods: A primary goal is to develop and validate analytical methods (like HPLC) that can separate the parent compound from all potential degradation products, proving the method is "stability-indicating."[8][11]
For a compound like methyl L-ornithine monohydrochloride, where public data on specific degradation pathways is limited, performing these studies is the only reliable way to establish its stability profile.
Part 2: Experimental Design & Protocols
Section 2.1: Designing a Forced Degradation Study
A well-designed forced degradation study should be systematic, aiming for a target degradation of 10-15% of the parent compound.[11] Degrading the compound completely provides little information about the intermediate products or the primary degradation pathway.
Below is a logical workflow for designing and executing a forced degradation study.
This protocol provides a starting point for a reversed-phase HPLC method suitable for separating methyl L-ornithine from its most likely degradation product, L-ornithine. Method optimization will be required.
Objective: To quantify methyl L-ornithine monohydrochloride and separate it from potential degradation products.
Materials:
Methyl L-ornithine monohydrochloride reference standard
L-Ornithine monohydrochloride reference standard
HPLC-grade acetonitrile (ACN) and water
Phosphoric acid or Formic acid (for MS compatibility)[14][15]
0.45 µm membrane filters
Instrumentation:
HPLC system with UV or PDA detector
C18 Reversed-Phase Column (e.g., Agilent Eclipse XDB-C18, 150 x 4.6 mm, 3.5 µm)[16]
Procedure:
Mobile Phase Preparation:
Mobile Phase A: 0.1% Phosphoric Acid in Water. Filter through a 0.45 µm membrane.
Mobile Phase B: Acetonitrile.
Standard Preparation:
Prepare a 1 mg/mL stock solution of methyl L-ornithine monohydrochloride in water.
Prepare a 1 mg/mL stock solution of L-ornithine monohydrochloride in water.
Create a resolution solution by mixing equal volumes of both stock solutions. This is critical to confirm the method's separating power.
Sample Preparation:
Dilute samples from the forced degradation study to an appropriate concentration (e.g., 0.1 mg/mL) using Mobile Phase A or a suitable diluent.[16]
Crucial Step: For acid- and base-stressed samples, neutralize them with an equimolar amount of base or acid, respectively, before injection to prevent column damage and peak shape distortion.
Chromatographic Conditions:
Parameter
Recommended Setting
Rationale
Column
C18, 150 x 4.6 mm, 3.5 µm
Standard for retaining polar compounds like amino acids.
Mobile Phase
Gradient Elution (see table below)
Isocratic elution may not be sufficient to elute all compounds with good peak shape.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column.
Injection Volume
10 µL
Can be adjusted based on concentration and sensitivity.
Column Temp.
30°C
Controls retention time reproducibility.
Detection
UV at 210 nm
Amino acids without chromophores have low UV absorbance, typically detected at low wavelengths.[17]
Gradient Program Example:
Time (min)
% Mobile Phase A (Aqueous)
% Mobile Phase B (ACN)
0.0
98
2
10.0
98
2
15.0
50
50
20.0
50
50
22.0
98
2
30.0
98
2
Analysis:
Inject the resolution solution first to confirm baseline separation between methyl L-ornithine and L-ornithine.
Inject control and stressed samples.
Calculate the percentage of degradation by comparing the peak area of the parent compound in stressed samples to the control.
Part 3: Troubleshooting Guides
Section 3.1: HPLC & Analytical Method Issues
Q: My HPLC chromatogram shows a broad or tailing peak for the parent compound. What is the cause?
A: This is a common issue when analyzing basic compounds like methyl L-ornithine.
Causality: The primary and secondary amine groups in the molecule are positively charged at acidic pH. These positive charges can interact ionically with deprotonated (negatively charged) silanol groups on the surface of the C18 silica packing material. This secondary interaction, in addition to the desired reversed-phase retention, causes peak tailing.
Solutions:
Lower the Mobile Phase pH: Adding an acid like phosphoric or formic acid to the mobile phase (to pH 2.5-3.0) fully protonates the silanol groups, minimizing the secondary ionic interactions.
Use a Low-Silanol Column: Columns specifically designed with low silanol activity or end-capping can significantly reduce tailing.[14]
Check for Column Overload: Injecting too much sample can cause peak distortion. Try diluting your sample 10-fold.
Q: I see new peaks in my stressed samples, but how do I identify them?
A: This is the primary goal of a degradation study. Identification requires more advanced techniques.
Causality: The new peaks represent degradation products with different chemical structures and thus different retention times.
Solution Workflow:
Hypothesize: Based on the stress condition, predict the likely degradant. For a sample from a hydrolysis experiment, the new peak is likely L-ornithine.
Spike the Sample: Inject a mixture of your stressed sample and a pure reference standard of the suspected degradant (e.g., L-ornithine). If the peak of interest increases in area without a change in shape or retention time, you have tentatively identified it.
Confirm with Mass Spectrometry (LC-MS): The definitive way to identify an unknown is to determine its mass. An LC-MS system will provide the mass-to-charge ratio (m/z) of the parent compound and any new peaks, allowing you to confirm their identity.[18] For example, the loss of a methyl group (-CH₂) and addition of a hydrogen during hydrolysis results in a mass shift of -14.02 Da.
Q: My results are not reproducible. What should I check first?
A: Reproducibility issues often stem from sample preparation or instrument variability.
Causality: Inconsistent sample handling, temperature fluctuations, or unstable reagents can lead to variable results.[]
Troubleshooting Checklist:
Fresh Reagents: Are you using freshly prepared mobile phases and diluents? Buffers can change pH or grow bacteria over time.[20]
Temperature Control: Is the column compartment temperature stable? A fluctuating temperature will cause retention times to shift.
Sample Stability: Is your prepared sample stable in the autosampler? Some degradants might be unstable and degrade further while waiting for injection.
System Equilibration: Have you allowed sufficient time for the HPLC column to equilibrate with the initial mobile phase conditions before starting the sequence? This is critical for gradient methods.
Part 4: Visualizing Potential Degradation Pathways
The following diagram illustrates the two most probable degradation pathways for methyl L-ornithine under common stress conditions. This serves as a predictive map to guide the identification of unknown peaks in your chromatograms.
Caption: Hypothesized degradation pathways of methyl L-ornithine.
References
SIELC Technologies. (n.d.). Separation of Methyl L-ornithine dihydrochloride on Newcrom R1 HPLC column.
Creative Proteomics. (n.d.). L-Ornithine: Properties, Functions, Metabolism and Detection.
Sdfine. (n.d.). l-ornithine monohydrochloride.
Oxford Lab Fine Chem. (n.d.). MATERIAL SAFETY DATA SHEET - L-ORNITHINE MONOHYDROCHLORIDE 99% (For Biochemistry).
Carl ROTH. (n.d.). Safety Data Sheet: L-Ornithine monohydrochloride.
TMMedia. (n.d.). L-ORNITHINE MONOHYDROCHLORIDE.
BioPharmaSpec. (n.d.).
Singh, S., & Junwal, M., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
Klick, S., et al. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation.
Sterling Pharma Solutions. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
Li, F., & Liu, G. (2006). A Rapid Quantitative Determination Method Of L-Ornithine. Analytical Chemistry: An Indian Journal.
Lavanya, K., et al. (2020). A Validated specific Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography Assay Method for L-Ornithine L-Aspartate. International Journal of Pharmaceutical Research.
BenchChem. (2025).
Gunes, H., et al. (2021).
FARRIAUX, J. P., & DHONDT, J. L. (1977). Ornithine methyl ester. An unusual metabolite encountered in the urine of patients with a urea cycle disorder characterized by hyperammonemia, hyperornithinemia and homocitrullinuria. Clinical Biochemistry.
Waters Corporation. (n.d.). Comprehensive Guide to Hydrolysis and Analysis of Amino Acids.
Amaral, A. U., et al. (2009). Experimental evidence that ornithine and homocitrulline disrupt energy metabolism in brain of young rats. Molecular and Cellular Biochemistry.
BOC Sciences. (n.d.). CAS 40216-82-8 (L-Ornithine methyl ester dihydrochloride).
Thermo Fisher Scientific. (2023).
ResearchGate. (2022). I need help for amino acid analysis by HPLC-FLD/DAD on HPH C18 column.
PubMed. (2009).
Metanotitia. (2025). Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples.
resolving peak tailing in HPLC analysis of methyl L-ornithine monohydrochloride
Technical Support Center: HPLC Chromatography Solutions Expert Troubleshooting Guide: Resolving Peak Tailing in Methyl L-Ornithine Monohydrochloride Analysis Welcome to the Technical Support Center. As application scient...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: HPLC Chromatography Solutions
Expert Troubleshooting Guide: Resolving Peak Tailing in Methyl L-Ornithine Monohydrochloride Analysis
Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when analyzing highly polar, basic compounds. Methyl L-ornithine monohydrochloride is a classic example of a "problematic" analyte in high-performance liquid chromatography (HPLC). Due to its multiple basic amine centers and high polarity, it is highly susceptible to severe peak tailing and poor retention on standard reversed-phase columns.
This guide provides a comprehensive, mechanistic approach to diagnosing and resolving these chromatographic distortions.
The Mechanistic Root of the Problem: Why Does Methyl L-Ornithine Tail?
To solve peak tailing, we must first understand the causality behind the chemical interactions inside the column. Methyl L-ornithine monohydrochloride contains primary and secondary amine functional groups. At a neutral to mid-range pH, these amines are fully protonated, rendering the molecule positively charged.
Standard silica-based reversed-phase (RP) columns contain residual silanol groups (-Si-OH) on their surface. When the mobile phase pH exceeds 3.0, these acidic silanols deprotonate to form negatively charged silanates (-Si-O⁻)[1]. The resulting electrostatic attraction between the positively charged ornithine amines and the negatively charged silanates creates a secondary retention mechanism known as an ion-exchange interaction[2].
Because this secondary interaction is kinetically slower and energetically heterogeneous compared to standard hydrophobic partitioning, a fraction of the analyte molecules is retained longer than the bulk band. This delayed elution manifests as an asymmetric "tail" on the chromatogram[3].
Diagnostic Workflow
Before altering your chemistry, you must isolate the root cause. Follow this logical workflow to determine if your tailing is a physical system issue or a chemical interaction issue.
Logical troubleshooting workflow for resolving peak tailing in basic amino acid derivatives.
Step-by-Step Optimization Protocol
If you have ruled out extra-column dead volume (e.g., poorly seated PEEK fittings) and confirmed that the tailing is specific to methyl L-ornithine, implement the following self-validating protocol.
Phase 1: Mobile Phase pH Suppression
Prepare Acidic Aqueous Phase: Prepare a mobile phase using MS-grade water modified with 0.1% v/v Trifluoroacetic Acid (TFA) or 0.1% Formic Acid. This drives the pH below 3.0.
Mechanism of Action: Operating at pH < 3.0 ensures the full protonation of ionizable residual silanol groups, neutralizing their negative charge and shutting down the secondary ion-exchange pathway[2].
Validation: Inject a neutral marker (e.g., uracil or toluene) alongside your sample. The neutral marker should show perfect symmetry (T ≈ 1.0), validating that the system flow path is intact. If the ornithine peak symmetry improves but retention drops unacceptably, proceed to Phase 2.
Phase 2: Ion-Pairing Implementation
Select an Ion-Pairing Reagent: If using standard C18, methyl L-ornithine will likely elute too close to the void volume due to its polarity. Add 5–10 mM of a volatile perfluorinated acid (e.g., Heptafluorobutyric acid, HFBA) to both the aqueous and organic mobile phases.
Equilibration: Flush the column with at least 20 column volumes (CV) of the new mobile phase. Ion-pairing reagents require extensive equilibration to coat the stationary phase uniformly.
Mechanism of Action: The hydrophobic tail of the ion-pairing reagent embeds into the C18 phase, while its anionic head pairs with the protonated amine of the ornithine. This neutralizes the analyte's charge, shielding it from silanols while drastically increasing hydrophobic retention.
Switch to a Specialized Column: If tailing persists, abandon standard Type-A silica C18 columns. Switch to a base-deactivated, highly end-capped column, a mixed-mode column (e.g., Newcrom R1, which is specifically designed with low silanol activity for compounds like methyl L-ornithine[4]), or transition entirely to Hydrophilic Interaction Liquid Chromatography (HILIC).
Sample Diluent Matching: Ensure your sample is dissolved in a solvent that matches the initial mobile phase conditions. Injecting a highly aqueous sample into a HILIC column (which requires high organic starting conditions) will cause severe peak distortion.
Quantitative Impact of Chromatographic Adjustments
The table below summarizes the typical quantitative improvements observed when optimizing the analysis of methyl L-ornithine monohydrochloride. Note: Data is representative of standard optimization trajectories on a 5 µm, 4.6 x 150 mm column at 1.0 mL/min.
Chromatographic Condition
Primary Retention Mechanism
Retention Factor (
k′
)
USP Tailing Factor (
T
)
Resolution Outcome
Standard C18, pH 7.0 Buffer
Hydrophobic + Strong Ion-Exchange
0.4
2.8
Severe tailing; elutes near void volume. Unacceptable for quantitation.
Standard C18, pH 2.5 (Phosphate)
Hydrophobic (Silanols suppressed)
0.2
1.6
Improved symmetry, but retention is too low for reliable separation.
Standard C18, 0.1% TFA (pH ~2.0)
Hydrophobic + Weak Ion-Pairing
1.8
1.2
Excellent symmetry; acceptable retention due to TFA ion-pairing.
Excellent retention of polar base; highly compatible with MS detection.
Frequently Asked Questions (FAQs)
Q: How do I properly calculate the USP Tailing Factor to monitor my progress?A: The USP tailing factor (
T
) is calculated using the formula
T=W0.05/2f
, where
W0.05
is the total peak width at 5% of the peak height, and
f
is the distance from the leading edge of the peak to the peak center (retention time) measured at 5% of the peak height[3]. A value of
T=1.0
is a perfectly symmetrical Gaussian peak. For basic pharmaceuticals,
T≤1.5
is generally considered acceptable.
Q: Why does my methyl L-ornithine peak tailing worsen over a sequence of multiple injections?A: This is a classic symptom of column degradation or contamination. Over time, acidic mobile phases (especially those using TFA) can hydrolyze the end-capping groups on the silica surface, exposing fresh, active silanol sites. Alternatively, strongly retained matrix contaminants from your sample may be accumulating on the column head, acting as a secondary, unstructured stationary phase that disrupts the uniform flow of the analyte band.
Q: Can I use a high-pH mobile phase (pH > 10) to deprotonate the amines and stop the interaction?A: Mechanistically, yes. If you raise the pH above the pKa of the ornithine amines (typically > 10.5), the molecule becomes neutral, eliminating the electrostatic attraction to the silanates. However, standard silica columns dissolve rapidly at pH > 8.0. You would need a specialized hybrid-silica or polymer-based column designed to withstand extreme alkaline conditions. For methyl L-ornithine, low-pH suppression or HILIC is generally much easier to implement and more robust.
Q: I am using LC-MS. Can I still use ion-pairing reagents like TFA or HFBA?A: Use caution. TFA provides excellent peak shape but causes severe ion suppression in electrospray ionization (ESI-MS) by tying up the analyte in neutral complexes in the gas phase. If MS compatibility is required, substitute TFA with 0.1% Formic Acid[4]. If retention is too low with formic acid, switch to a HILIC column, which utilizes MS-friendly volatile buffers (like ammonium formate) and high organic concentrations that enhance ESI desolvation efficiency.
References
Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Chrom Tech. Available at:[Link]
Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions. Available at: [Link]
SIELC Technologies. "Separation of Methyl L-ornithine dihydrochloride on Newcrom R1 HPLC column." SIELC Technologies. Available at:[Link]
Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC." Waters Corporation. Available at:[Link]
Technical Support Center: Overcoming Solubility Issues with Methyl L-Ornithine Monohydrochloride
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams facing unexpected bottlenecks when working with modified amino acids.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams facing unexpected bottlenecks when working with modified amino acids. Methyl L-ornithine monohydrochloride—whether referring to
Nα
-Methyl-L-ornithine monohydrochloride or L-ornithine methyl ester hydrochloride—presents unique physicochemical challenges.
While the parent L-ornithine hydrochloride is exceptionally hydrophilic, researchers often experience sudden precipitation or reaction failures when transitioning these methylated derivatives into organic solvent systems for peptide synthesis or high-throughput screening. This guide is designed to explain the causality behind these solubility behaviors and provide field-proven, self-validating protocols to keep your experiments on track.
Quantitative Solubility Profile
To troubleshoot effectively, we must first understand the baseline thermodynamics of the compound. The monohydrochloride salt forms a rigid ionic crystal lattice that requires specific solvent properties (high dielectric constant and hydrogen-bond donors) to dissociate.
Solvent
Solubility Limit
Mechanistic Causality
Recommended Application
Water / Aqueous Buffers
> 500 mg/mL
High dielectric constant (~80); strong H-bond donor/acceptor perfectly solvates the
Cl−
anion and protonated amine[1].
Ideal for biological stock solutions and in vivo formulations.
Methanol
~ 100 mg/mL
Polar protic solvent; moderate H-bonding capacity disrupts the ionic lattice[2].
Analytical sample preparation (e.g., LC-MS).
DMSO
< 1 mg/mL (Insoluble)
Polar aprotic; highly effective at solvating cations but incapable of solvating the chloride anion, leaving the salt intact[3].
Avoid pure DMSO. Use aqueous co-solvents if necessary.
DMF / DCM
Insoluble (as salt)
Low polarity/aprotic; cannot overcome the lattice energy of the hydrochloride salt[4].
Requires in situ free-basing with a tertiary amine for peptide synthesis.
Troubleshooting FAQs
Q: Why does my methyl L-ornithine monohydrochloride precipitate immediately when I try to make a 10 mM stock in DMSO?A: This is a classic solvation failure. DMSO is a polar aprotic solvent. While it is excellent at dissolving neutral, hydrophobic organic molecules, it lacks the hydrogen-bond donors required to solvate the chloride anion (
Cl−
) of your monohydrochloride salt. Because the anion cannot be stabilized in solution, the ionic lattice of the salt remains intact, resulting in a maximum solubility of less than 1 mg/mL[3].
Solution: Always prepare your primary high-concentration stocks in water or PBS[1]. If your downstream assay strictly requires DMSO, dissolve the compound in a small volume of water first, then dilute into DMSO, ensuring the final water content is sufficient to keep the salt dissociated.
Q: I am using this compound for Solid-Phase Peptide Synthesis (SPPS) in DMF, but it won't dissolve. How do I force it into solution?A: You cannot force the salt into DMF, but you can change the molecule's state. For peptide coupling, the amino group must act as a nucleophile, meaning it must be in its free amine form. By adding a sterically hindered tertiary amine—such as
N,N
-Diisopropylethylamine (DIPEA)—you neutralize the HCl. This breaks the ionic lattice, yielding the free base of methyl L-ornithine (which is highly soluble in DMF) and a soluble DIPEA-HCl byproduct.
Q: My aqueous stock solution is causing sudden cell toxicity in my in vitro assays. Is the compound inherently toxic?A: It is highly unlikely to be the compound itself; it is an acidic shock. The dissolution of a monohydrochloride salt in unbuffered water releases protons, significantly lowering the pH of the solution. If you add this unbuffered, acidic stock directly to your cell culture media, the localized pH drop causes rapid cytotoxicity. Always dissolve the salt in a strongly buffered system (like 1X PBS) and verify the pH is neutralized prior to introduction.
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as closed-loop systems. Do not proceed to the next step unless the Validation Checkpoint is successfully met.
Protocol A: Preparation of 100 mM Aqueous Stock for Biological Assays
Objective: Generate a physiologically compatible, high-concentration stock without compromising pH.
Weighing: Accurately weigh 18.26 mg of
Nα
-Methyl-L-ornithine monohydrochloride (MW: 182.65 g/mol ) into a sterile 2 mL microcentrifuge tube[4].
Initial Dissolution: Add 800 µL of 1X PBS (pH 7.4). Vortex vigorously for 30 seconds.
Validation Checkpoint: Hold the tube to the light. The solution must be completely transparent with zero particulate matter. If turbid, the compound may have degraded or absorbed ambient moisture.
pH Adjustment: Measure the pH using a micro-probe. The inherent acidity of the HCl salt will likely drop the pH below 7.0. Carefully titrate with 0.1 M NaOH dropwise.
Validation Checkpoint: The pH meter must read a stable 7.2–7.4 for at least 60 seconds.
Finalization: Bring the total volume to 1.0 mL with 1X PBS.
Sterilization: Pass the solution through a 0.22 µm PES (Polyethersulfone) syringe filter. (Do not use Nylon, as it may bind free amino acids).
Protocol B: In Situ Free-Basing for Organic Synthesis (Peptide Coupling)
Objective: Solubilize the compound in DMF by neutralizing the hydrochloride salt.
Suspension: Add 1.0 mmol of the monohydrochloride salt to a dry reaction vial containing 5.0 mL of anhydrous DMF (Target: 0.2 M).
Validation Checkpoint: The mixture will appear as a cloudy, white, heterogeneous suspension. This is expected.
Neutralization: Add 1.5 mmol (approx. 260 µL) of DIPEA to the suspension.
Agitation: Sonicate the vial at room temperature (25°C) for 2 to 3 minutes.
Validation Checkpoint: The suspension must transition to an optically clear, pale-yellowish solution. This visual shift confirms the successful neutralization of the HCl salt and the release of the organic-soluble free base. If turbidity persists, add an additional 0.2 equivalents of DIPEA.
Coupling: Proceed immediately to the addition of your coupling reagents (e.g., HATU/HOAt) to prevent side reactions.
Workflow Visualization
The following decision tree dictates the correct solvent and troubleshooting pathway based on your downstream application.
Caption: Workflow for selecting solvent systems and overcoming solubility barriers based on application.
References
Cas 3184-13-2,L(+)-Ornithine hydrochloride - LookChem. Available at:[Link]
A Senior Application Scientist’s Guide to Purity Validation of Methyl L-ornithine Monohydrochloride: A Comparative Analysis by Quantitative NMR
In the landscape of pharmaceutical development and chemical research, the absolute purity of starting materials and synthetic intermediates is not merely a quality metric; it is a fundamental prerequisite for reliable, r...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical development and chemical research, the absolute purity of starting materials and synthetic intermediates is not merely a quality metric; it is a fundamental prerequisite for reliable, reproducible, and safe outcomes. Methyl L-ornithine monohydrochloride, a key building block in the synthesis of various biologically active molecules, is no exception. An inaccurate purity assessment can lead to significant downstream consequences, including inconsistent reaction yields, distorted structure-activity relationship (SAR) data, and the introduction of unknown impurities into final active pharmaceutical ingredients (APIs).
This guide, written from the perspective of a senior application scientist, provides an in-depth validation of methyl L-ornithine monohydrochloride purity using Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will explore the causality behind the experimental choices, present a self-validating protocol, and objectively compare the performance of qNMR with High-Performance Liquid Chromatography (HPLC), the workhorse of many quality control laboratories. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights to confidently ascertain the purity of this critical reagent.
The Orthogonal Approach: Why a Single Method Can Be Misleading
Relying on a single analytical technique for purity determination can create analytical blind spots. Orthogonal methods, which rely on different chemical or physical principles, provide a more comprehensive and trustworthy assessment of a compound's purity.[1] For instance, a common technique like HPLC with UV detection relies on the chromophoric properties of the analyte and its impurities.[2] An impurity that lacks a strong UV chromophore may be under-quantified or missed entirely, leading to an overestimation of the main component's purity.
Quantitative NMR, in contrast, is a primary analytical method whose fundamental principle is the direct proportionality between the integrated area of a specific NMR signal and the number of nuclei contributing to that signal.[2][3] This makes qNMR a "universal" detector for all molecules containing the observed nucleus (typically ¹H), independent of their optical properties. By comparing the integral of an analyte's signal to that of a certified internal standard of known purity, the absolute purity of the analyte can be determined without requiring a specific reference standard of the analyte itself.[4] This guide will demonstrate the power of using qNMR as a robust, orthogonal method to validate and, if necessary, correct the purity values obtained from traditional chromatographic techniques.
Head-to-Head Comparison: qNMR vs. HPLC for Purity Assessment
The choice between qNMR and HPLC depends on the specific analytical need. While HPLC is unparalleled in its ability to detect and resolve trace impurities, qNMR offers a direct and absolute measure of the main component's mass fraction.[2][5]
Feature
Quantitative ¹H-NMR (qNMR)
High-Performance Liquid Chromatography (HPLC-UV)
Principle
Primary method based on the direct proportionality between signal intensity and molar concentration.[2][3]
Comparative method based on physical separation and UV absorbance.[2]
Accuracy
High; provides an absolute purity value against a certified standard. Less susceptible to differences in impurity response factors.[2][5]
High, but can be significantly influenced by the response factors of impurities. Accurate quantification of impurities requires their respective reference standards.[2]
Precision
Excellent; typically achieves a low relative standard deviation (RSD), often <1%.[6]
Requires a certified internal standard of a different compound (e.g., maleic acid). Does not require a reference standard of the analyte itself.[4]
Purity is typically determined by area percent, but accurate assay requires a well-characterized reference standard of the analyte.[1]
Selectivity
Excellent spectral resolution allows for quantification even in complex mixtures, provided unique signals exist.
High separation efficiency allows for the resolution of structurally similar impurities.[7]
Sample Analysis
Non-destructive; the sample can be recovered and used for further experiments.[4]
Destructive; the sample is consumed during the analysis.
Speed & Throughput
Rapid; a typical 1D ¹H experiment can be completed in minutes.[8]
Slower; requires column equilibration, run time for separation, and column flushing.
The qNMR Workflow for Purity Determination
The successful implementation of a qNMR experiment hinges on a meticulous and well-understood workflow. Each step is designed to minimize potential sources of error and ensure the final result is both accurate and reproducible.
Caption: Workflow for purity determination by qNMR.
Experimental Protocol: qNMR Purity of Methyl L-ornithine Monohydrochloride
This protocol provides a self-validating system for determining the purity of methyl L-ornithine monohydrochloride using maleic acid as an internal standard. The choice of maleic acid is based on its high purity, stability, and its sharp singlet in the ¹H NMR spectrum (~6.3 ppm in D₂O), which does not overlap with signals from methyl L-ornithine.
Materials and Equipment:
Analyte: Methyl L-ornithine monohydrochloride
Internal Standard (IS): Maleic Acid (Certified Reference Material, purity ≥99.5%)
NMR Spectrometer: 400 MHz or higher, equipped with a probe for ¹H detection
Analytical Balance: Readability of at least 0.01 mg
NMR Tubes: High-quality 5 mm NMR tubes
Glassware: Clean, dry glass vials and volumetric pipettes
Step-by-Step Methodology:
Preparation of the Stock Solution:
Accurately weigh approximately 10-15 mg of the internal standard (maleic acid) into a clean, dry vial. Record the weight (m_std) precisely.
Accurately weigh approximately 15-25 mg of the analyte (methyl L-ornithine monohydrochloride) into the same vial. Record the weight (m_a) precisely. The goal is to achieve a near 1:1 molar ratio between the protons being integrated for the analyte and the standard to ensure optimal accuracy.[9]
Add a precise volume (e.g., 1.0 mL) of D₂O to the vial. Ensure complete dissolution by vortexing.
NMR Sample Preparation:
Transfer an appropriate volume (typically 0.6-0.7 mL) of the stock solution into a 5 mm NMR tube.
Cap the tube securely to prevent any evaporation.
NMR Data Acquisition:
Insert the sample into the NMR spectrometer and allow it to thermally equilibrate (approx. 5 minutes).
Lock onto the deuterium signal of D₂O and perform automated or manual shimming to optimize magnetic field homogeneity.
Set the following critical acquisition parameters for a 1D proton experiment:
Pulse Angle (p1): 90°. This ensures uniform excitation of all signals for accurate quantification.[3]
Relaxation Delay (D1): ≥ 20 seconds. This is a crucial parameter. The D1 delay must be at least 5 times the longest spin-lattice relaxation time (T₁) of any proton being quantified (both analyte and standard).[10] For small molecules like these, T₁ values are typically 2-4 seconds, so a 20-second delay is a safe and conservative choice to ensure full relaxation.
Acquisition Time (AQ): ≥ 3 seconds. This ensures the Free Induction Decay (FID) has fully decayed, leading to sharp spectral lines and minimizing truncation artifacts.[10]
Number of Scans (NS): ≥ 64. The goal is to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals of interest to ensure integration errors are less than 1%.[11]
Data Processing:
Apply a gentle exponential window function (LB = 0.3 Hz) to improve S/N without significant line broadening.
Perform a Fourier Transform on the FID.
Crucially, perform manual phasing and baseline correction. Automatic routines can introduce significant errors in integration, especially for broad signals or those near the baseline. The goal is a perfectly flat baseline across the entire spectrum.[9]
Calibrate the chemical shift axis using a known reference if necessary (though not required for quantification).
Integrate the relevant signals:
Methyl L-ornithine: The methyl ester singlet (-OCH₃) typically appears around 3.8 ppm. This is an ideal signal for quantification as it is a sharp singlet representing 3 protons.
Maleic Acid: The two olefinic protons appear as a sharp singlet around 6.3 ppm.
Purity Calculation:
The purity of the analyte (P_a) is calculated using the following equation[3]:
I_a, I_std: Integral values for the analyte and standard signals.
N_a, N_std: Number of protons for the integrated analyte (N_a = 3 for the -OCH₃ group) and standard (N_std = 2 for maleic acid) signals.
M_a, M_std: Molar masses of the analyte (Methyl L-ornithine HCl, 182.65 g/mol ) and standard (Maleic Acid, 116.07 g/mol ).
m_a, m_std: Weighed masses of the analyte and standard.
P_std: Certified purity of the internal standard.
Regulatory Context and Trustworthiness
The protocols and thresholds for impurity analysis in new drug substances are rigorously defined by the International Council for Harmonisation (ICH). Specifically, ICH Q3A(R2) provides guidance on the reporting, identification, and qualification of impurities.[12][13] While this guide focuses on the purity of a starting material, applying such rigorous analytical principles early in development aligns with best practices and ensures a high degree of confidence in the quality of materials proceeding into clinical development. The use of a primary, SI-traceable method like qNMR provides an authoritative and defensible value for purity that stands up to regulatory scrutiny.[14]
Conclusion
While HPLC remains an indispensable tool for impurity profiling due to its exceptional separative power, Quantitative NMR has emerged as a powerful, accurate, and direct method for determining the absolute purity of chemical entities like methyl L-ornithine monohydrochloride.[15] Its non-destructive nature, rapid analysis time, and foundation as a primary analytical method make it an ideal orthogonal technique for validating results from chromatographic analyses. By understanding the principles behind the qNMR experiment and meticulously controlling key experimental parameters, researchers and drug developers can achieve a true and reliable measure of purity, ensuring the integrity and quality of their scientific endeavors.
References
Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
CuriRx. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Retrieved from [Link]
Preprints.org. (2022, November 30). Quantitative 1 H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Retrieved from [Link]
Chromforum. (2024, May 12). Equivalency between Mass Balance and qNMR methodologies. Retrieved from [Link]
Claridge, T. (2017). Quantitative NMR Spectroscopy. University of Oxford. Retrieved from [Link]
ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]
ResearchGate. (2025, October 13). (PDF) Quantitative H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Retrieved from [Link]
European Medicines Agency. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Retrieved from [Link]
Particle Analytical. (n.d.). ICH Q6A, Q8 & Q9 Compliance | Comprehensive Particle Analysis. Retrieved from [Link]
AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
ResolveMass Laboratories Inc. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from [Link]
IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. Retrieved from [Link]
ResearchGate. (2025, August 10). Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals. Retrieved from [Link]
IJRAR.org. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Retrieved from [Link]
PubMed. (2023, January 23). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Retrieved from [Link]
Almac Group. (n.d.). QNMR – a modern alternative to HPLC. Retrieved from [Link]
ACG Publications. (2016, June 30). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. Retrieved from [Link]
ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]
National Metrology Institute of Japan. (n.d.). Quantitative NMR | Organic Primary Standards Group. Retrieved from [Link]
ResearchGate. (n.d.). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. Retrieved from [Link]
IJARESM. (2025, March 7). Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation”. Retrieved from [Link]
National Institutes of Health. (n.d.). Recent trends in the impurity profile of pharmaceuticals. Retrieved from [Link]
National Institutes of Health. (n.d.). Assigning methyl resonances for protein solution-state NMR studies. Retrieved from [Link]
University of Nebraska-Lincoln. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. Retrieved from [Link]
ResearchGate. (n.d.). Proton NMR data of ornithine derivatives in DMSO. Retrieved from [Link]
Wiley Science Solutions. (n.d.). L-Ornithine. Retrieved from [Link]
SIELC Technologies. (2018, May 16). Methyl L-ornithine monohydrochloride. Retrieved from [Link]
PubMed. (2006, March 15). Validation of (1)H NMR spectroscopy as an analytical tool for methylamine metabolites in urine. Retrieved from [Link]
A Comparative Study of Ornithine Analogs as Enzyme Inhibitors: A Guide for Researchers
This guide provides a comprehensive comparison of ornithine analogs as inhibitors of key enzymes, offering researchers, scientists, and drug development professionals a detailed technical overview. By examining their mec...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive comparison of ornithine analogs as inhibitors of key enzymes, offering researchers, scientists, and drug development professionals a detailed technical overview. By examining their mechanisms of action, inhibitory potencies, and the experimental methodologies used for their evaluation, this document serves as a critical resource for advancing research in this field.
Introduction: The Central Role of L-Ornithine in Metabolism
L-ornithine, a non-proteinogenic amino acid, holds a pivotal position in cellular metabolism. It is a key intermediate in the urea cycle, the primary pathway for the detoxification of ammonia in mammals, and serves as the precursor for the biosynthesis of polyamines—small, positively charged molecules essential for cell growth, differentiation, and proliferation.[1][2] The enzymes that metabolize ornithine are therefore critical control points in these pathways. The development of ornithine analogs as inhibitors of these enzymes has been a fruitful area of research, leading to therapeutic agents for a range of diseases, from parasitic infections to cancer.[2][3][4]
This guide will focus on the comparative analysis of ornithine analogs that target three key enzymes:
Ornithine Decarboxylase (ODC): The rate-limiting enzyme in polyamine biosynthesis.[2][5]
Ornithine Transcarbamylase (OTC): A crucial enzyme in the urea cycle.[6][7]
Arginine-Glycine Amidinotransferase (AGAT): The first enzyme in the creatine biosynthesis pathway.[8]
Below is a diagram illustrating the central metabolic crossroads occupied by L-ornithine.
Caption: L-Ornithine's central role in major metabolic pathways.
Ornithine decarboxylase (ODC) catalyzes the conversion of ornithine to putrescine, the first and rate-limiting step in polyamine biosynthesis.[2][9] Polyamines are crucial for cell division and growth, and their levels are often elevated in cancer cells.[1][3][9] This makes ODC a prime target for anti-cancer and anti-proliferative therapies.[10]
α-Difluoromethylornithine (DFMO): A Paradigm of Suicide Inhibition
α-Difluoromethylornithine (DFMO), also known as eflornithine, is the most well-known ODC inhibitor.[1] It acts as a "suicide inhibitor," meaning it binds irreversibly to the enzyme's active site, leading to its permanent inactivation.[1][11] This irreversible inhibition effectively depletes the cell of polyamines, thereby halting proliferation.[1][12]
DFMO has found clinical applications in the treatment of African trypanosomiasis (sleeping sickness) and has been investigated extensively for its potential as a chemopreventive and therapeutic agent for various cancers, including neuroblastoma, colorectal, breast, and prostate cancers.[1][9][11][12] It is also used topically to treat facial hirsutism in women by inhibiting polyamine synthesis in hair follicles.[1]
The mechanism of DFMO action is illustrated below:
Caption: Mechanism of irreversible inhibition of ODC by DFMO.
Other ODC Inhibitors
While DFMO is the most prominent, other ornithine analogs have been developed and studied as ODC inhibitors. These include compounds like N-ω-chloroacetyl-l-ornithine, which has been shown to be a reversible competitive inhibitor with cytotoxic effects on cancer cell lines.[13] Additionally, natural compounds like allicin have demonstrated potent ODC inhibitory activity.[14]
Ornithine Transcarbamylase (OTC) Inhibitors: Modulating the Urea Cycle
Ornithine transcarbamylase (OTC) is a mitochondrial enzyme that catalyzes the second step of the urea cycle: the condensation of carbamoyl phosphate and L-ornithine to form L-citrulline.[6][7] This cycle is essential for the removal of excess nitrogen and ammonia from the body.[16] OTC deficiency is the most common urea cycle disorder, leading to hyperammonemia.[17]
The development of OTC inhibitors is primarily for research purposes to study the urea cycle and as potential tools to manage certain metabolic conditions.
Ornithine Analogs as OTC Inhibitors
Several analogs of ornithine act as competitive inhibitors of OTC. For example, Nδ-acetyl-L-ornithine has been shown to be a competitive inhibitor with respect to L-ornithine.[18][19]
The position of OTC in the urea cycle is depicted below:
Arginine-glycine amidinotransferase (AGAT) catalyzes the first committed step in creatine biosynthesis, transferring an amidino group from L-arginine to glycine to form guanidinoacetate and L-ornithine.[8][21] Creatine is vital for energy metabolism in muscle and nerve tissues.[8] Inhibition of AGAT is a research area focused on understanding creatine metabolism and its role in certain genetic disorders.
L-Canaline: A Potent AGAT Inhibitor
L-canaline, a structural analog of L-ornithine, is a powerful antimetabolite found in many leguminous plants.[22] It is a potent and irreversible inhibitor of ornithine aminotransferase and also inhibits other pyridoxal phosphate-dependent enzymes.[22][23][24] Its inhibitory action often involves the formation of a covalently-bound oxime with the pyridoxal phosphate cofactor.[22] L-canaline has also demonstrated anti-cancer properties.[22][24]
Comparative Data for AGAT Inhibitors
Inhibitor
Mechanism of Action
Potency
Potential Applications
L-Canaline
Irreversible inhibition of pyridoxal phosphate-dependent enzymes
IC50 for ornithine aminotransferase ≈ 3 x 10⁻⁷ M[23]
This protocol is based on the widely used method of measuring the release of ¹⁴CO₂ from [¹⁴C]-carboxyl-labeled L-ornithine.[9]
Materials:
Enzyme source (e.g., purified ODC, cell lysate)
Assay buffer (e.g., sodium/potassium phosphate buffer with EDTA and pyridoxal phosphate)
[1-¹⁴C]-L-ornithine (radiolabeled substrate)
Reaction vials with a center well
Trapping agent (e.g., hyamine hydroxide or NaOH) for the center well
Stopping solution (e.g., sulfuric or citric acid)
Scintillation counter and fluid
Procedure:
Prepare the reaction mixture in the main chamber of the vial, containing the assay buffer, enzyme sample, and any potential inhibitors.
Add the trapping agent to the center well.
Seal the vials and pre-incubate at the desired temperature (e.g., 37°C).
Initiate the reaction by adding the [1-¹⁴C]-L-ornithine.
Incubate for a set period during which the reaction is linear.
Stop the reaction by injecting the stopping solution into the main chamber. This lowers the pH and releases the ¹⁴CO₂ from the solution.
Continue incubation to ensure all ¹⁴CO₂ is trapped by the agent in the center well.
Remove the center well and place it in a scintillation vial with scintillation fluid.
Quantify the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the ODC activity.
Data Analysis:
ODC activity is typically expressed as pmol or nmol of CO₂ released per unit time per mg of protein.
For inhibitor studies, various concentrations of the inhibitor are included, and the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) is calculated from the resulting dose-response curve.
Alternative methods for measuring ODC activity include HPLC-based detection of putrescine and spectrophotometric assays.[9]
Protocol: Ornithine Transcarbamylase (OTC) Assay
OTC activity can be measured by quantifying the production of citrulline. Modern methods often utilize mass spectrometry for high sensitivity and specificity.[25]
AGAT activity is determined by measuring the formation of guanidinoacetate. Stable-isotope-labeled substrates can be used for highly specific detection by mass spectrometry.[27][28]
Substrates: L-arginine and glycine (stable-isotope-labeled versions are preferred for specificity)[27][28]
Internal standard for quantification
Instrumentation for product detection (e.g., GC-MS or LC-MS/MS)[27]
Procedure:
Incubate the enzyme source with L-arginine and glycine in the assay buffer.
Stop the reaction after a defined period.
Derivatize the product if necessary for the chosen analytical method.
Quantify the amount of guanidinoacetate produced, typically by mass spectrometry, relative to an internal standard.[27]
Summary and Future Perspectives
The study of ornithine analogs as enzyme inhibitors has yielded significant therapeutic successes, most notably with the development of DFMO. This guide has provided a comparative overview of inhibitors for three key enzymes in ornithine metabolism: ODC, OTC, and AGAT.
ODC inhibitors , particularly DFMO, have established clinical utility and continue to be a major focus for anti-cancer and anti-parasitic drug development.
OTC inhibitors are valuable research tools for dissecting the urea cycle and may hold potential for managing specific metabolic disorders.
AGAT inhibitors like L-canaline offer insights into creatine metabolism and present opportunities for exploring novel therapeutic strategies.
Future research in this field will likely focus on the development of more potent and selective inhibitors with improved pharmacokinetic properties. The detailed experimental protocols and comparative data presented here provide a solid foundation for researchers to build upon, facilitating the discovery and characterization of the next generation of ornithine analog-based enzyme inhibitors.
References
What are ODC inhibitors and how do they work? - Patsnap Synapse. (2024, June 21). Retrieved from [Link]
Rosenthal, G. A. (1997). L-canaline: a potent antimetabolite and anti-cancer agent from leguminous plants. Life Sciences, 60(19), 1635–1641. Retrieved from [Link]
Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase. (2022, October 9). Frontiers in Chemistry. Retrieved from [Link]
Mohamed Imran, P. K., & Subramani, K. (2011). L-Ornithine and its Analogues as Inhibitors of Ornithine Decarboxylase: From Rational Drug to Specifically Devised Drugs. Asian Journal of Chemistry, 23(7), 3075–3083. Retrieved from [Link]
Levin, V. A., et al. (2018). Alpha-Difluoromethylornithine, an Irreversible Inhibitor of Polyamine Biosynthesis, as a Therapeutic Strategy against Hyperproliferative and Infectious Diseases. Biomolecules, 8(2), 21. Retrieved from [Link]
Ornithine Transcarbamylase ELISA Kits. Biocompare. Retrieved from [Link]
The First Insight Into the Supramolecular System of D,L-α-Difluoromethylornithine: A New Antiviral Perspective. (2021, May 12). Frontiers in Chemistry. Retrieved from [Link]
Kito, M., et al. (1975). Mode of inhibition of ornithine aminotransferase by L-canaline. Journal of Biochemistry, 77(2), 433-439. Retrieved from [Link]
O'Brien, T. G. (1976). Intact epidermal cell assay for ornithine decarboxylase activity. Journal of Investigative Dermatology, 67(5), 555-558. Retrieved from [Link]
Kito, M., et al. (1975). Mode of Inhibition of Ornithine Aminotransferase by L-Canaline. Journal of Biochemistry, 77(2), 433-439. Retrieved from [Link]
Mechanism of action of difluoromethylornithine (DFMO) in cancer prevention. ResearchGate. Retrieved from [Link]
Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors. (2025, March 4). Journal of Medicinal Chemistry. Retrieved from [Link]
Decarboxylase Broth Protocol. (2015, September 2). American Society for Microbiology. Retrieved from [Link]
Arginine:glycine amidinotransferase. Wikipedia. Retrieved from [Link]
Difluoromethylornithine (DFMO), an Inhibitor of Polyamine Biosynthesis, and Antioxidant N-Acetylcysteine. (2021, June 26). Semantic Scholar. Retrieved from [Link]
Ornithine Transcarbamylase Deficiency (OTC Single Gene Test). Fulgent Genetics. Retrieved from [Link]
Somani, R. R., et al. (2018). Ornithine Decarboxylase Inhibition: A Strategy to Combat Various Diseases. Mini-Reviews in Medicinal Chemistry, 18(12), 1040-1052. Retrieved from [Link]
Tkachyova, I., et al. (2024). Targeting AGAT gene expression – a drug screening approach for the treatment of GAMT deficiency. Expert Opinion on Drug Discovery, 1-13. Retrieved from [Link]
Targeting AGAT gene expression - a drug screening approach for the treatment of GAMT deficiency. Association for Creatine Deficiencies. Retrieved from [Link]
LC/MS Method for the Measurement of Ornithine Carbamoyl transferase Enzymatic Activity Levels in Human Plasma. (2024, August 26). Aliri Bioanalysis. Retrieved from [Link]
Brusilow, S. W., et al. (1984). Carbamyl phosphate synthetase and ornithine transcarbamylase activities in enzyme-deficient human liver measured by radiochromatography and correlated with outcome. Journal of Clinical Investigation, 74(6), 2148–2153. Retrieved from [Link]
Caldovic, L., et al. (2021). Ornithine Transcarbamylase – From Structure to Metabolism: An Update. Frontiers in Physiology, 12, 746944. Retrieved from [Link]
Bey, P., et al. (1978). Analogues of Ornithine as Inhibitors of Ornithine Decarboxylase. New Deductions Concerning the Topography of the Enzyme's Active Site. Journal of Medicinal Chemistry, 21(1), 50–55. Retrieved from [Link]
Allicin, a Potent New Ornithine Decarboxylase Inhibitor in Neuroblastoma Cells. (2017). Scientific Reports, 7, 45475. Retrieved from [Link]
Ornithine transcarbamylase deficiency. Wikipedia. Retrieved from [Link]
Ornithine decarboxylase. Wikidoc. Retrieved from [Link]
Ornithine decarboxylase. Wikipedia. Retrieved from [Link]
Somani, R. R., et al. (2018). Ornithine Decarboxylase Inhibition: A Strategy to Combat Various Diseases. Mini-Reviews in Medicinal Chemistry, 18(12), 1040-1052. Retrieved from [Link]
Bey, P., et al. (1978). Analogs of ornithine as inhibitors of ornithine decarboxylase. New deductions concerning the topography of the enzyme's active site. Journal of Medicinal Chemistry, 21(1), 50-55. Retrieved from [Link]
Simplified schematic of the arginine:glycine amidinotransferase (AGAT) activity assay used in the present work. ResearchGate. Retrieved from [Link]
Verhoeven, N. M., et al. (2003). Diagnostic Enzyme Assay That Uses Stable-Isotope-labeled Substrates to Detect l-Arginine:Glycine Amidinotransferase Deficiency. Clinical Chemistry, 49(5), 803–806. Retrieved from [Link]
Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors. (2015). Journal of Medicinal Chemistry, 58(10), 4275–4286. Retrieved from [Link]
Hernández-Valdés, J. A., et al. (2014). N-ω-chloroacetyl-l-ornithine, a new competitive inhibitor of ornithine decarboxylase, induces selective growth inhibition and cytotoxicity on human cancer cells versus normal cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(4), 589–595. Retrieved from [Link]
Ornithine Transcarbamylase – From Structure to Metabolism: An Update. (2021, October 1). ResearchGate. Retrieved from [Link]
Item, C. B., et al. (2001). Arginine:Glycine Amidinotransferase Deficiency: The Third Inborn Error of Creatine Metabolism in Humans. American Journal of Human Genetics, 69(5), 1127–1133. Retrieved from [Link]
Revisiting the Roles of Catalytic Residues in Human Ornithine Transcarbamylase. (2024, June 28). Biochemistry. Retrieved from [Link]
Validation and Optimization of a Stable Isotope-Labeled Substrate Assay for Measuring AGAT Activity. (2024, November 21). Metabolites, 14(11), 743. Retrieved from [Link]
Arginine:Glycine Amidinotransferase Is Essential for Creatine Supply in Mice During Chronic Hypoxia. (2021, August 17). Frontiers in Cardiovascular Medicine. Retrieved from [Link]
Ornithine - Metabolite of the month. (2023, January 17). biocrates life sciences gmbh. Retrieved from [Link]
Ornithine transcarbamylase. Wikipedia. Retrieved from [Link]
Ornithine Transcarbamylase (OTC) Deficiency Medication: Urea Cycle Disorder Treatment Agents. (2024, February 2). Medscape. Retrieved from [Link]
cross-reactivity of anti-ornithine antibodies with methyl L-ornithine
Analytical Specificity in Polyamine Metabolism: Differentiating L-Ornithine from Methylated Analogs As a Senior Application Scientist in biomarker assay development, one of the most persistent challenges I encounter is t...
Author: BenchChem Technical Support Team. Date: March 2026
Analytical Specificity in Polyamine Metabolism: Differentiating L-Ornithine from Methylated Analogs
As a Senior Application Scientist in biomarker assay development, one of the most persistent challenges I encounter is the precise quantification of low-molecular-weight metabolites. In the study of the urea cycle and polyamine biosynthesis, L-ornithine is a critical node. However, experimental models frequently utilize structural analogs—such as
α
-methyl-ornithine (a potent ornithine decarboxylase inhibitor) or
N
-methyl-L-ornithine—to probe metabolic pathways[1][2].
When developing immunohistochemistry (IHC) or enzyme-linked immunosorbent assay (ELISA) workflows, your primary antibody must possess the structural fidelity to distinguish endogenous L-ornithine from these methylated derivatives. This guide objectively evaluates the cross-reactivity profiles of anti-ornithine antibodies and provides a self-validating framework for ensuring assay specificity.
Mechanistic Causality: The Biophysics of Steric Exclusion
Small amino acids (<150 Da) are haptens; they are inherently non-immunogenic and must be conjugated to carrier proteins (e.g., BSA or KLH) to elicit an immune response. The conjugation chemistry dictates the orientation of the molecule, thereby defining the antibody's paratope (binding pocket).
High-performance antibodies, such as the Immusmol L-Ornithine Rabbit Polyclonal (Clone IS1059), are generated using derivatized L-ornithine that exposes the native side-chain architecture[3][4]. The resulting paratope is a highly conformal cavity.
Why do methylated analogs fail to bind?
The addition of a methyl group (
−CH3
) at either the
α
-carbon (
α
-methyl-ornithine) or the terminal amine (
N
-methyl-L-ornithine) introduces significant steric bulk and alters the local electrostatic map. Because the antibody's binding pocket is strictly tailored to the atomic radius of native L-ornithine, the bulky methyl group physically clashes with the amino acid residues lining the paratope. This steric hindrance prevents the analog from docking, effectively abolishing cross-reactivity and ensuring that the antibody signal is exclusively driven by native L-ornithine.
Metabolic context of L-Ornithine and the steric exclusion of methylated analogs by specific antibodies.
Comparative Performance Data
To objectively assess antibody performance, we must look at competitive ELISA data. The table below compares the highly validated Immusmol IS1059 antibody against the expected performance of generic, non-optimized polyclonal pools.
Notably, data from Immusmol's validated ELISA systems demonstrate that methylation on structurally related amino acids (e.g.,
NG
-Methyl-L-Arginine) yields
<0.08%
cross-reactivity[5]. By biophysical extension,
α
-methyl and
N
-methyl ornithine derivatives exhibit near-zero binding affinity to optimized anti-ornithine paratopes.
*Values extrapolated based on the steric exclusion principles observed in matched methylated analogs (e.g.,
NG
-Methyl-L-Arginine) within the same competitive assay framework.
Self-Validating Protocol: Competitive ELISA for Cross-Reactivity
To trust your assay, you must validate it in-house. A direct ELISA can yield false positives due to surface-induced conformational changes in the antigen. Therefore, a Competitive ELISA is the gold standard. It measures the antibody's affinity for the free molecule in solution, perfectly mimicking physiological detection.
This protocol is a self-validating system: by running the target (L-ornithine) alongside the analog (methyl L-ornithine), the mathematical ratio of their
IC50
values provides an absolute, internal control for specificity.
Step 1: Antigen Coating & Blocking
Coat a 96-well microtiter plate with an L-ornithine-protein conjugate (e.g., Ornithine-BSA) at
1μg/mL
in carbonate-bicarbonate buffer (pH 9.6) overnight at 4°C. Causality: This creates a fixed number of binding sites on the solid phase.
Wash 3x with PBS-T (0.05% Tween-20) and block with 2% BSA in PBS for 2 hours at room temperature to prevent non-specific binding.
Step 2: Competitive Pre-Incubation (The Critical Step)
In a separate low-binding plate, prepare serial dilutions (e.g.,
10−3
to
103μM
) of free L-ornithine (Standard) and the competitor (e.g.,
N
-methyl-L-ornithine).
Add a constant, limiting concentration of the primary anti-ornithine antibody (e.g., Immusmol IS1059 diluted 1:10,000) to all wells[3].
Incubate for 1 hour at 37°C. Causality: The antibody will partition between the free competitor in solution. If the antibody cannot bind methyl-L-ornithine due to steric hindrance, the paratopes remain free.
Step 3: Capture & Detection
Transfer the pre-incubated mixtures to the coated plate. Incubate for 1 hour at room temperature. (Only unbound antibodies will bind to the plate).
Wash 5x with PBS-T.
Add an HRP-conjugated secondary antibody (e.g., Goat Anti-Rabbit IgG-HRP) and incubate for 45 minutes.
Wash 5x, add TMB substrate, and stop the reaction with
1NH2SO4
after 15 minutes. Read absorbance at 450 nm.
Step 4: Self-Validating Calculation
Plot the absorbance against the log concentration of the competitors. Calculate the
IC50
(the concentration required to inhibit 50% of the maximum signal). The system validates itself using the following equation:
Cross-Reactivity (%)=(IC50 of Methyl-L-OrnithineIC50 of L-Ornithine)×100
A highly specific antibody will require an exponentially higher concentration of methyl-L-ornithine to achieve inhibition, resulting in a cross-reactivity of
<0.1%
.
References
Immusmol. "L-Ornithine Antibody - Rabbit Polyclonal (IS1059)." Immusmol.com. Available at:[Link]
Mamont, P. S., et al. "Alpha-methyl ornithine, a potent competitive inhibitor of ornithine decarboxylase, blocks proliferation of rat hepatoma cells in culture." Proceedings of the National Academy of Sciences (PNAS), 73(5), 1626-1630 (1976). Available at:[Link]
McCann, P. P., et al. "Effect of alpha-methyl ornithine on ornithine decarboxylase activity of rat hepatoma cells in culture." Biochemical and Biophysical Research Communications, 76(3), 893-899 (1977). Available at: [Link]
Validating the Inhibitory Effect of Methyl L-Ornithine on Ornithine Decarboxylase: A Comparative Guide
Ornithine decarboxylase (ODC) catalyzes the conversion of L-ornithine to putrescine, representing the first and rate-limiting step in polyamine biosynthesis. Because polyamines (putrescine, spermidine, and spermine) are...
Author: BenchChem Technical Support Team. Date: March 2026
Ornithine decarboxylase (ODC) catalyzes the conversion of L-ornithine to putrescine, representing the first and rate-limiting step in polyamine biosynthesis. Because polyamines (putrescine, spermidine, and spermine) are strictly required for cellular proliferation, differentiation, and survival, ODC has emerged as a high-value target in oncology and infectious disease research.
When designing assays to validate novel ODC inhibitors, researchers must benchmark their compounds against established pharmacological standards. This guide provides a rigorous technical comparison between α-methyl L-ornithine (α-MO) and the clinical standard α-difluoromethylornithine (DFMO, Eflornithine) . As an application scientist, I have structured this guide to dissect their distinct mechanistic profiles, provide quantitative benchmarks, and outline self-validating experimental protocols to ensure robust assay design.
Mechanistic Divergence: α-MO vs. DFMO
While both α-MO and DFMO target the same enzyme active site, their mechanisms of action dictate entirely different experimental considerations and kinetic behaviors. Understanding the causality behind their inhibition is critical for interpreting assay results.
α-Methyl L-Ornithine (α-MO)
α-MO functions primarily as a competitive inhibitor, competing directly with L-ornithine for the active site. However, its inhibitory power extends beyond simple competition. As demonstrated by , α-MO induces a slow, decarboxylation-dependent transamination[1]. During catalysis, the enzyme-bound pyridoxal 5'-phosphate (PLP)-substrate Schiff base undergoes an incorrect protonation at the quinoid intermediate stage. This aberrant protonation yields pyridoxamine phosphate and an inactive enzyme complex, a process that can be partially rescued by the addition of exogenous PLP[1].
α-Difluoromethylornithine (DFMO)
DFMO is an enzyme-activated, irreversible "suicide" inhibitor. It is initially accepted by ODC as a standard substrate. However, upon enzymatic decarboxylation, DFMO generates a highly reactive conjugated imine intermediate. This intermediate rapidly and covalently alkylates a nucleophilic residue (specifically Cys360 in the mammalian ODC active site), permanently deactivating the enzyme[2][3].
Fig 1: Polyamine biosynthesis pathway and targeted inhibition mechanisms by α-MO and DFMO.
Quantitative Performance Data
To objectively evaluate these inhibitors as controls in your assays, it is crucial to compare their binding affinities and kinetic parameters. The table below summarizes key metrics derived from recombinant ODC studies and cellular assays.
A robust validation workflow must be a self-validating system . It is not enough to measure cell viability; you must prove target engagement (ODC enzyme activity) and verify the downstream phenotypic consequence (intracellular polyamine depletion).
The Causality of the Method: Why use radiometric
14CO2
capture instead of a colorimetric assay? Cellular lysates contain complex matrices of interacting metabolites that generate high background noise in colorimetric screens. By supplying
[1−14C]-L-ornithine
and capturing the liberated
14CO2
gas, you isolate the specific decarboxylation event from the lysate matrix, creating an interference-free measurement of target engagement[3].
Step-by-Step Methodology:
Lysate Preparation: Homogenize treated cells in ice-cold ODC assay buffer (50 mM Tris-HCl pH 7.5, 0.1 mM EDTA, 2.5 mM dithiothreitol, and 50 µM pyridoxal 5'-phosphate). Centrifuge at 14,000 × g for 20 mins at 4°C to isolate the soluble fraction.
Reaction Setup: In a specialized reaction vial equipped with a center well, combine 100 µL of lysate with the inhibitor (α-MO or DFMO) at varying concentrations.
Substrate Addition: Initiate the reaction by adding 0.5 µCi of
[1−14C]-L-ornithine
(diluted in unlabeled L-ornithine to a final concentration of 0.2 mM).
Gas Capture: Immediately seal the vial with a rubber septum. Place a piece of filter paper soaked in 20 µL of hyamine hydroxide (or barium hydroxide) into the center well to act as a
14CO2
trap. Incubate at 37°C for 60 minutes.
Reaction Termination: Inject 0.2 mL of 5M
H2SO4
through the septum into the main reaction mixture (avoiding the center well) to stop the reaction and drive all dissolved
CO2
into the gas phase. Incubate for an additional 30 minutes.
Quantification: Transfer the filter paper to a scintillation vial containing 5 mL of scintillation cocktail and quantify radioactivity using a liquid scintillation counter.
Protocol 2: Intracellular Polyamine Quantification via HPLC
The Causality of the Method: Why derivatize with dansyl chloride? Polyamines are aliphatic amines lacking native chromophores or fluorophores, making them invisible to standard UV/Vis detectors. Pre-column derivatization tags these amines with a highly fluorescent dansyl moiety, allowing for precise, low-femtomole quantification of intracellular polyamine pools. This proves whether biochemical ODC inhibition physically translates to polyamine starvation[5].
Step-by-Step Methodology:
Extraction: Pellet treated cells, wash with cold PBS, and resuspend in 0.2 M perchloric acid (PCA). Incubate on ice for 30 minutes to precipitate proteins, then centrifuge. Collect the polyamine-rich supernatant.
Derivatization: Mix 100 µL of the PCA extract with 200 µL of saturated sodium carbonate and 400 µL of dansyl chloride solution (10 mg/mL in acetone). Incubate in the dark at 60°C for 1 hour.
Quenching & Extraction: Add 100 µL of proline (100 mg/mL) to quench unreacted dansyl chloride. Extract the dansylated polyamines using 500 µL of toluene. Evaporate the toluene phase to dryness under nitrogen gas and reconstitute in methanol.
HPLC Separation: Inject the sample onto a C18 reverse-phase column. Use a gradient elution of water and acetonitrile.
Detection: Monitor fluorescence with an excitation wavelength of 340 nm and an emission wavelength of 515 nm. Compare peak areas to known standards of putrescine, spermidine, and spermine to calculate intracellular concentrations.
Conclusion & Application Insights
When validating novel ODC inhibitors, the choice of a positive control dictates the interpretation of your assay.
Select α-methyl L-ornithine (α-MO) when you need to benchmark a reversible, competitive inhibitor or when studying the transamination dynamics of the PLP cofactor[1][4].
Select DFMO when benchmarking irreversible suicide inhibitors, or when conducting long-term in vivo chemoprevention and tumor suppression models where sustained polyamine depletion is required[2][5].
By coupling radiometric target engagement with HPLC-based phenotypic profiling, researchers can establish an irrefutable, self-validating data package for any novel compound entering the drug development pipeline.
References
Cytocidal effect of alpha-methylornithine, a competitive inhibitor of ornithine decarboxylase, on ehrlich ascites tumor cells in vivo. Cancer Letters.
Mechanism of inactivation of ornithine decarboxylase by alpha-methylornithine. Biochemistry.
Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors. ACS Medicinal Chemistry Letters.
Inhibition of human ornithine decarboxylase activity by enantiomers of difluoromethylornithine. Biochemical Journal.
Development of Difluoromethylornithine (DFMO) as a Chemoprevention Agent. Clinical Cancer Research.
Panagrellus redivivus ornithine decarboxylase: structure of the gene, expression in Escherichia coli and characterization of the recombinant protein. Biochemical Journal.
Decarboxylation of alpha-difluoromethylornithine by ornithine decarboxylase. Biochemical Journal.
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Methyl L-ornithine monohydrochloride
For the diligent researcher, the lifecycle of a chemical reagent extends beyond its application in discovery and development. The final, and arguably one of the most critical, stages is its proper disposal.
Author: BenchChem Technical Support Team. Date: March 2026
For the diligent researcher, the lifecycle of a chemical reagent extends beyond its application in discovery and development. The final, and arguably one of the most critical, stages is its proper disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of methyl L-ornithine monohydrochloride, ensuring the protection of both laboratory personnel and the environment. Our commitment to scientific integrity and safety provides you with a trustworthy resource that goes beyond the product itself.
Understanding the Compound: Safety and Hazard Profile
Methyl L-ornithine monohydrochloride is a salt of the amino acid ornithine. While it is not classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is prudent to handle it with the care afforded to all laboratory chemicals.[1][2] The monohydrochloride form indicates that it is an acidic salt. Key safety considerations include:
Eye Irritation: May cause eye irritation upon contact.[3][4]
Dust Inhalation: Inhalation of dust may cause respiratory tract irritation.[3][5]
Personal Protective Equipment (PPE): Always wear safety goggles with side-shields, protective gloves, and a lab coat when handling the solid or its solutions.[6]
A summary of key chemical and safety data is presented in Table 1.
Table 1: Key Properties and Safety Information for Methyl L-ornithine monohydrochloride
The Disposal Decision Workflow: A Two-Pronged Approach
The appropriate disposal procedure for methyl L-ornithine monohydrochloride depends on the quantity of the waste. The following diagram illustrates the decision-making process for selecting the correct disposal pathway.
Caption: Decision workflow for selecting the appropriate disposal method based on the quantity of methyl L-ornithine monohydrochloride waste.
Detailed Disposal Protocols
Based on the workflow, two primary disposal protocols are outlined below.
Protocol for Small (Residual) Quantities
This protocol is suitable for trace amounts of methyl L-ornithine monohydrochloride, such as the residue in "empty" containers or small quantities of aqueous solutions. The principle behind this procedure is that many natural products, including amino acids and their salts, are considered non-hazardous and can be safely disposed of via the sanitary sewer when properly diluted and neutralized.[1][2]
Experimental Protocol: Drain Disposal of Residual Methyl L-ornithine monohydrochloride
Triple Rinse Empty Containers: For containers that held the solid, rinse three times with water. The first rinsate should be collected as chemical waste, while subsequent rinses can be treated as described below.[9]
Dissolution: Dissolve the residual solid or dilute the aqueous solution with a sufficient amount of water (at least a 100-fold excess is recommended).[2]
Neutralization:
Measure the pH of the solution using pH paper or a calibrated pH meter. Due to the monohydrochloride salt form, the initial solution will be acidic.
Slowly add a dilute basic solution (e.g., 5% sodium bicarbonate or 1M sodium hydroxide) dropwise while stirring.[10][11]
Continue adding the base until the pH of the solution is between 6 and 9.[12]
Drain Disposal: Pour the neutralized solution down a laboratory sink drain connected to a sanitary sewer system.[13]
Flushing: Flush the drain with a copious amount of cold running water for at least two minutes to ensure the solution is thoroughly diluted within the drainage system.[2]
Protocol for Bulk Quantities
For larger quantities of unused or expired methyl L-ornithine monohydrochloride, or in the case of a significant spill, drain disposal is not appropriate.[14] The recommended procedure is to package the material for collection by a licensed chemical waste disposal service.[3][15]
Experimental Protocol: Packaging Bulk Methyl L-ornithine monohydrochloride for Disposal
Container Selection:
For solid waste, place it in its original container if possible, or in a new, clean, and sealable container made of a non-reactive material.[16]
For solutions, use a leak-proof container with a secure screw-top cap.[14]
Labeling:
Clearly label the container with the full chemical name: "Methyl L-ornithine monohydrochloride".
Indicate that it is "Non-Hazardous Waste for Incineration".[3]
Include the approximate quantity and the date of packaging.
Storage:
Store the sealed and labeled container in a designated, secure waste accumulation area.[16]
Ensure it is stored away from incompatible materials.
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.[4]
The following diagram outlines the logical steps for the bulk disposal process.
Caption: Step-by-step process for the packaging and disposal of bulk quantities of methyl L-ornithine monohydrochloride.
Spill Management
In the event of a spill, the following immediate actions should be taken:
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
Ventilate: If the spill is in a poorly ventilated area, increase ventilation.
Absorb: For solid spills, carefully sweep up the material to avoid generating dust and place it in a designated waste container.[5] For liquid spills, cover with an inert absorbent material, then collect and place in a sealed container for disposal as bulk waste.
Decontaminate: Clean the spill area with soap and water.
Conclusion: A Commitment to the Full Research Lifecycle
Proper chemical disposal is a cornerstone of responsible research. By following these detailed procedures for methyl L-ornithine monohydrochloride, you are not only ensuring compliance with safety and environmental regulations but also upholding the highest standards of scientific practice. This guide empowers you, the researcher, to manage the complete lifecycle of your chemical reagents with confidence and integrity.
References
Non-hazardous Pharmaceutical Waste Disposal. (2023, March 20). Daniels Health. Retrieved from [Link]
What Is Non-Hazardous Pharmaceutical Waste (& What to Do With It). (2017, April 20). US Bio-Clean. Retrieved from [Link]
VIII. Disposal Procedures for Non Hazardous Waste. Stephen F. Austin State University. Retrieved from [Link]
SAFETY DATA SHEET. (2018, October 3). TCI EUROPE N.V.. Retrieved from [Link]
L-ORNITHINE MONOHYDROCHLORIDE FOR BIOCHEMISTRY. Loba Chemie. Retrieved from [Link]
Safety Data Sheet: L-Ornithine monohydrochloride. Carl ROTH. Retrieved from [Link]
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Retrieved from [Link]
Non-Hazardous Wastes - Recycling - Treatment. Oregon State University Environmental Health and Safety. Retrieved from [Link]
l-ornithine monohydrochloride. Sdfine. Retrieved from [Link]
Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains. Ball State University. Retrieved from [Link]
Acid/Base Neutralization Procedure for Laboratory Disposal. University of British Columbia Zoology. Retrieved from [Link]